molecular formula C5H6N2O2S B1403509 Methyl 5-aminothiazole-2-carboxylate CAS No. 1363381-19-4

Methyl 5-aminothiazole-2-carboxylate

Cat. No.: B1403509
CAS No.: 1363381-19-4
M. Wt: 158.18 g/mol
InChI Key: GNHSJTPNANDGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminothiazole-2-carboxylate (CAS 1363381-19-4) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features both an ester and an amine functional group on a thiazole core, making it a versatile precursor for the synthesis of diverse biologically active molecules . The 2-aminothiazole scaffold is a recognized privileged structure in pharmacology, forming the core of several therapeutic agents . It is frequently employed as a key intermediate in the development of novel small molecule antitumor agents, where structural modifications of the 2-amine group are explored to pursue potent anticancer activity against a wide range of human cancer cell lines . Researchers utilize this compound to access more complex structures via reactions at its amine and ester functionalities. Beyond oncology, the 2-aminothiazole motif is a critical pharmacophore found in approved drugs across various classes, including antimicrobials (e.g., cephalosporin antibiotics), kinase inhibitors, and central nervous system agents, highlighting its broad significance . As a solid with a molecular weight of 158.18 g/mol and a predicted density of 1.408 g/cm³ , it requires specific handling. For optimal stability, this product must be stored in a dark place, sealed in a dry environment at 2-8°C . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHSJTPNANDGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-aminothiazole-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-Aminothiazole-5-Carboxylate

Introduction: Clarifying Isomeric Identity and Significance

This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0). It is crucial to note that the vast majority of scientific literature and commercial availability pertains to this specific isomer, rather than its counterpart, Methyl 5-aminothiazole-2-carboxylate (CAS No: 1363381-19-4)[1]. Therefore, this document will focus exclusively on the well-documented 2-amino-5-carboxylate isomer, a compound of significant interest to researchers and drug development professionals.

Methyl 2-aminothiazole-5-carboxylate serves as a vital heterocyclic building block in organic synthesis.[2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4][5][6] Understanding its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing formulations, and achieving consistent results in both laboratory-scale research and large-scale pharmaceutical production. This guide synthesizes critical data from various sources to offer a detailed, field-proven perspective for scientists and developers.

Chemical Identity and Molecular Structure

Correctly identifying a compound through its various nomenclature and structural representations is the foundation of all subsequent research.

Key Identifiers:

  • IUPAC Name: methyl 2-amino-1,3-thiazole-5-carboxylate[7]

  • CAS Number: 6633-61-0[3][8][9][10][11][12]

  • Molecular Formula: C₅H₆N₂O₂S[7][8][9]

  • Synonyms: 2-Aminothiazole-5-carboxylic Acid Methyl Ester, Methyl 2-amino-5-thiazolecarboxylate[8][9][11]

The structure features a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups dictates the compound's reactivity and physical characteristics.

Caption: Chemical structure of Methyl 2-aminothiazole-5-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. The data below has been consolidated from multiple suppliers and databases to provide a reliable overview.

PropertyValueSource(s)
Molecular Weight 158.18 g/mol [7][8][9]
Appearance White to yellow to green crystalline powder[9][11]
Melting Point 182 - 194 °C[3][8][9][10]
Boiling Point ~298.7 °C (at 760 mmHg)[3][8][10]
Density ~1.4 g/cm³[3][10]
Flash Point ~134.5 °C[3]
Purity (Assay) Typically ≥98% (GC)[3][9][11]
Solubility Soluble in ethanol and ether; insoluble in water.[10]

Note: The range in melting point may reflect differences in purity across various commercial batches. A sharp melting point within a narrow range (e.g., 184-186 °C) is indicative of high purity.[3]

Spectral Data Analysis for Structural Confirmation

Spectroscopic methods are indispensable for verifying the identity and purity of a chemical substance. For Methyl 2-aminothiazole-5-carboxylate, key spectral features are expected as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring. Publicly available FTIR spectra confirm these features.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A proton NMR spectrum would be expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, a singlet for the proton on the thiazole ring, and a broad singlet for the two protons of the amino group (-NH₂), which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (typically >160 ppm), carbons of the aromatic thiazole ring, and the methyl carbon of the ester group (around 50-60 ppm).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The compound's mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (158.18 g/mol ).[7] Available data includes GC-MS analysis.[7]

Experimental Protocols for Property Verification

The trustworthiness of research data relies on robust and repeatable experimental protocols. Below are methodologies for determining two critical properties: melting point and purity.

Protocol 1: Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid melts over a very narrow temperature range.

Objective: To accurately determine the melting range of a sample of Methyl 2-aminothiazole-5-carboxylate using a digital melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Scan (Optional): Perform a quick scan with a rapid ramp rate (~10-20 °C/min) to find the approximate melting temperature.

  • Accurate Measurement: For the precise measurement, set the starting temperature to ~15-20 °C below the approximate melting point found in the rapid scan.

  • Heating Ramp: Use a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a compound.

Objective: To determine the purity of Methyl 2-aminothiazole-5-carboxylate by calculating the area percentage of the main peak in the chromatogram.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Instrumentation Setup:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: Set to 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any impurities.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: The compound should be stored in a well-closed container at 2°C - 8°C.[8][9]

  • Safety Hazards: It is classified as causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[8] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[7]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a foundational building block in medicinal chemistry, with well-defined physical properties that are critical to its application. Its high melting point and crystalline nature are characteristic of a stable organic solid. The spectral data provide a clear fingerprint for its identification, while established analytical protocols allow for rigorous purity assessment. A thorough understanding of these properties, combined with adherence to appropriate safety and handling protocols, enables researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to Methyl 5-aminothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-aminothiazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the compound's synthesis, properties, and applications, with a comparative analysis of its more prominent isomer, Methyl 2-aminothiazole-5-carboxylate.

Introduction: The Aminothiazole Carboxylate Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The positioning of functional groups, such as amino and carboxylate moieties, on the thiazole ring is critical in defining the molecule's interaction with biological targets and its overall physicochemical properties. This guide focuses on a specific, less-documented isomer, this compound, and contrasts it with its well-studied counterpart.

Core Compound Identification: A Tale of Two Isomers

A critical point of clarification for researchers is the distinction between two closely related isomers:

  • This compound: The primary subject of this guide.

    • CAS Number: 1363381-19-4[2][3][4]

  • Methyl 2-aminothiazole-5-carboxylate: The more extensively researched isomer.

    • CAS Number: 6633-61-0[5][6][7][8][9]

The structural difference, illustrated below, fundamentally influences their chemical reactivity and potential applications.

Caption: Chemical structures of this compound and its isomer.

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, we can infer some properties based on its structure and compare them to the known data for its 2-amino isomer.

PropertyThis compoundMethyl 2-aminothiazole-5-carboxylate
CAS Number 1363381-19-4[2][3][4]6633-61-0[5][6][7][8][9]
Molecular Formula C₅H₆N₂O₂S[2]C₅H₆N₂O₂S[5][6]
Molecular Weight 158.18 g/mol [2]158.18 g/mol [5][6]
Appearance Not specifiedWhite to yellow to green crystalline powder[6]
Melting Point Not specified182-194 °C[5][6]
Boiling Point Not specified298.7 °C (Predicted)[5]
Purity Typically >95% (from suppliers)≥ 98% (GC)[6]
Storage Conditions 2-8°C, sealed in dry, dark place[2]2-8°C[5][6]

Expert Insight: The position of the electron-donating amino group and the electron-withdrawing carboxylate group is expected to influence the electron density distribution within the thiazole ring, affecting properties like pKa, dipole moment, and reactivity. The 5-amino isomer may exhibit different solubility profiles and crystal packing compared to the 2-amino isomer.

Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of aminothiazole carboxylates often involves the Hantzsch thiazole synthesis or variations thereof. The challenge lies in achieving regioselectivity to obtain the desired isomer.

Established Synthesis of Methyl 2-aminothiazole-5-carboxylate

A common method for synthesizing the 2-amino-5-carboxylate isomer involves the reaction of an α-halocarbonyl compound with a thiourea derivative. One documented "one-pot" procedure for a related ethyl ester involves the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[10]

synthesis_2_amino start Ethyl Acetoacetate step1 Bromination with NBS in THF/Water start->step1 intermediate α-bromo intermediate step1->intermediate step2 Cyclization with Thiourea (Heat) intermediate->step2 product Ethyl 2-amino-4-methylthiazole-5-carboxylate step2->product

Caption: Simplified workflow for the synthesis of a 2-aminothiazole-5-carboxylate derivative.

Postulated Synthesis of this compound

Synthesizing the 5-amino-2-carboxylate isomer would require a different strategic approach, likely involving starting materials where the functionalities are pre-positioned to favor the desired cyclization. A potential, though less documented, route could involve the reaction of a 2-halothiazole-5-carboxylate with an amino source or the cyclization of precursors that enforce the desired regiochemistry. The lack of extensive literature on this specific synthesis highlights an area ripe for research and development.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet widely reported, the broader class of aminothiazoles is of high interest.

The Role of the 2-Amino Isomer as a Key Intermediate

Methyl 2-aminothiazole-5-carboxylate and its ethyl ester analog are crucial intermediates in the synthesis of several pharmaceuticals.[6][8][11] Most notably, it is a building block for the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer, including chronic myelogenous leukemia.[11][12]

dasatinib_synthesis start Methyl 2-aminothiazole-5-carboxylate step1 Multi-step chemical modifications (e.g., amidation, coupling reactions) start->step1 product Dasatinib step1->product

References

Methyl 5-aminothiazole-2-carboxylate: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its many derivatives, functionalized aminothiazoles serve as critical building blocks for drug discovery and development. This guide provides an in-depth exploration of Methyl 5-aminothiazole-2-carboxylate (CAS 1363381-19-4), a versatile heterocyclic intermediate.[2] We will detail a robust synthetic pathway, explain the chemical rationale behind the procedural choices, and present a multi-faceted characterization strategy to ensure the compound's identity, purity, and structural integrity. This document is designed to be a practical resource for researchers engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the 5-Aminothiazole Scaffold

While its isomer, Methyl 2-aminothiazole-5-carboxylate, is widely recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, this compound presents a distinct substitution pattern that offers unique opportunities for molecular design.[3][4] The arrangement of a nucleophilic amino group at the C5 position and an electrophilic ester at the C2 position creates a valuable synthon for constructing complex heterocyclic systems. This specific orientation allows for orthogonal reactivity, enabling chemists to selectively functionalize either position to build libraries of compounds for screening and lead optimization. The inherent biological activity associated with the aminothiazole nucleus makes this compound a high-value starting material for programs targeting a range of diseases.[1]

Synthesis of this compound

The synthesis of 5-aminothiazoles can be approached through several strategies. A highly effective and regioselective method involves the cyclization of a suitable three-carbon synthon with a sulfur source. The protocol detailed below is a representative procedure adapted from established principles of thiazole synthesis, designed to yield the target compound with high fidelity.[5] The core of this strategy is the condensation reaction between an α-amino-α-cyanoacetate derivative and an α-mercaptoacetate.

Proposed Synthetic Pathway

The reaction proceeds via the condensation of Methyl 2-amino-2-cyanoacetate with Methyl thioglycolate under basic conditions, followed by an oxidative cyclization. This approach builds the thiazole ring by forming the C4-C5 and S-C5 bonds.

G cluster_reactants Starting Materials A Methyl 2-amino-2-cyanoacetate C Condensation Adduct A->C Base (e.g., NaOMe) Methanol B Methyl thioglycolate B->C D This compound C->D Oxidation / Cyclization caption Figure 1. Proposed reaction pathway for the synthesis of this compound.

Caption: Figure 1. Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in Section 3.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer and heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Reagents: Methyl 2-amino-2-cyanoacetate, Methyl thioglycolate, Sodium methoxide (NaOMe), Methanol (anhydrous), Diethyl ether, and reagents for purification (Silica gel, appropriate solvents).

Step-by-Step Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the three-neck flask with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Cool the solution to 0°C using an ice bath.

    • Scientist's Note: The use of a nitrogen atmosphere and anhydrous solvent is crucial to prevent side reactions involving moisture, which could hydrolyze the ester groups or interfere with the base. Sodium methoxide serves as the catalyst to deprotonate the α-carbon of the cyanoacetate, initiating the condensation.

  • Addition of Reactants: To the cooled basic solution, add Methyl 2-amino-2-cyanoacetate (1.0 eq.) dropwise, maintaining the temperature below 5°C. After the addition is complete, add Methyl thioglycolate (1.0 eq.) dropwise.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with acetic acid. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Isolation: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Scientist's Note: The extraction isolates the product from inorganic salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude material using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry Reactants (1:1), Base (1.1 eq.)Ensures complete reaction of the limiting reagent; slight excess of base drives the initial deprotonation.
Solvent Anhydrous MethanolGood solubility for reactants and compatibility with the sodium methoxide base.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic condensation; warming allows the reaction to proceed to completion.
Reaction Time ~5 hours (TLC monitored)Adequate time for adduct formation and subsequent cyclization.
Purification Silica Gel ChromatographyStandard and effective method for separating the polar product from non-polar impurities and starting materials.

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. The following techniques provide orthogonal data points for a conclusive analysis.

G cluster_char Characterization Suite start Synthesized Product (Crude) purify Purification (Column Chromatography) start->purify pure Pure Compound (this compound) purify->pure nmr NMR (¹H, ¹³C) pure->nmr Analysis ir FTIR pure->ir Analysis ms Mass Spec. pure->ms Analysis hplc HPLC pure->hplc Analysis caption Figure 2. Overall workflow from synthesis to final characterization and validation.

Caption: Figure 2. Overall workflow from synthesis to final characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

    • A singlet for the proton at the C4 position of the thiazole ring.[6]

    • A broad singlet corresponding to the two protons of the C5-NH₂ group. The chemical shift of amine protons can vary and they may exchange with D₂O.[7]

    • A sharp singlet integrating to three protons for the methyl ester (-OCH₃) group.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

    • Signals for the three carbons of the thiazole ring (C2, C4, C5). The C2 and C5 carbons, being attached to heteroatoms, will be significantly downfield.[8]

    • A signal for the carbonyl carbon (C=O) of the ester, typically found far downfield.

    • A signal for the methyl carbon (-OCH₃) of the ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-H Stretching: Two distinct sharp bands are expected in the 3300-3450 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[9]

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the ester carbonyl group.[10]

  • C=N Stretching: A medium intensity band around 1620-1660 cm⁻¹ is characteristic of the endocyclic C=N bond within the thiazole ring.[11]

  • C-O Stretching: An absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues from its fragmentation pattern.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will correspond to the protonated molecule [M+H]⁺. For C₅H₆N₂O₂S, the expected molecular weight is 158.18 g/mol , so the [M+H]⁺ peak should appear at an m/z of approximately 159.02.[12]

  • Fragmentation: Under higher energy conditions (e.g., CID), characteristic fragments may be observed. Common fragmentation pathways for esters include the loss of the methoxy radical (•OCH₃, -31 Da) or the loss of the entire carbomethoxy group (•COOCH₃, -59 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A standard reverse-phase method would be appropriate.

  • Principle: The compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. Purity is assessed by the presence of a single major peak at a specific retention time.

  • Typical Conditions: A gradient elution starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of an organic solvent like acetonitrile would effectively elute the compound and separate it from potential impurities.[15]

Summary of Expected Characterization Data
TechniqueParameterExpected Value / ObservationPurpose
¹H NMR δ (ppm), DMSO-d₆~7.5 (s, 1H, C4-H), ~7.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)Structural Elucidation
¹³C NMR δ (ppm), DMSO-d₆~162 (C=O), ~155 (C2), ~145 (C5), ~120 (C4), ~52 (OCH₃)Carbon Skeleton Confirmation
FTIR Wavenumber (cm⁻¹)~3400 & 3300 (N-H), ~1710 (C=O), ~1640 (C=N), ~1250 (C-O)Functional Group ID
MS (ESI+) m/z159.02 [M+H]⁺Molecular Weight Confirmation
HPLC (RP) Purity (%)>95% (Target)Purity Assessment

(Note: Predicted NMR chemical shifts (δ) are estimates based on typical values for similar structures and can vary based on solvent and experimental conditions.)[7][8]

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By understanding the rationale behind the synthetic steps and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The detailed protocols and data interpretation guidelines presented herein are intended to empower scientists in drug discovery and chemical development to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

Methyl 5-aminothiazole-2-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-Aminothiazole-5-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0), a critical intermediate in the synthesis of pharmaceuticals such as Dasatinib.[1][2] The document elucidates the molecular properties governing its solubility, presents a qualitative solubility profile based on chemical principles and available data, and details robust experimental protocols for quantitative determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.

Introduction and Scope

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of significant industrial importance.[3][4] Its utility as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents.[2] Solubility data is fundamental to the design of efficient reaction conditions, the development of effective purification strategies like recrystallization, and the preparation of formulations.

A Note on Isomeric Nomenclature: It is crucial to clarify that this guide focuses on Methyl 2-aminothiazole-5-carboxylate (CAS: 6633-61-0) . While the isomer Methyl 5-aminothiazole-2-carboxylate (CAS: 1363381-19-4) exists, the former is overwhelmingly more prevalent in scientific literature and commercial availability, and thus possesses a more established, albeit still limited, data profile.[5][6]

This whitepaper synthesizes theoretical predictions based on molecular structure with practical, field-proven methodologies to provide a holistic view of the compound's solubility.

Molecular Characteristics and Solubility Predictions

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size.[7] The principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[8][9]

2.1. Structural Analysis

Methyl 2-aminothiazole-5-carboxylate (C₅H₆N₂O₂S) is a multifunctional molecule.[10] Its key structural features, which dictate its interactions with solvents, are:

  • Primary Amino Group (-NH₂): This group is a strong hydrogen bond donor and a weak base. It significantly increases the molecule's polarity.

  • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. The ester group contributes to the molecule's polarity.

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The ring system itself is relatively polar.

The combination of multiple polar functional groups and hydrogen bond donor/acceptor sites suggests that Methyl 2-aminothiazole-5-carboxylate is a polar molecule.

cluster_M2A5C Methyl 2-aminothiazole-5-carboxylate cluster_features Key Functional Groups mol mol A Primary Amino Group (-NH₂) (H-Bond Donor, Polar) B Thiazole Ring (Polar, Aromatic, H-Bond Acceptor) C Methyl Ester (-COOCH₃) (Polar, H-Bond Acceptor) p1->A   p2->B   p3->C   start Start: Materials Preparation step1 Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a vial. start->step1 step2 Step 2: Equilibration Seal vial and agitate in a temperature- controlled shaker bath for 24-72 hours. step1->step2 step3 Step 3: Phase Separation Allow vial to stand in the bath for >2 hours for solids to settle. step2->step3 step4 Step 4: Sample Extraction Carefully withdraw a sample from the supernatant using a pre-warmed, filter-equipped syringe. step3->step4 step5 Step 5: Dilution & Analysis Dilute the sample with a suitable mobile phase and analyze concentration via HPLC-UV. step4->step5 step6 Step 6: Calculation Calculate solubility (e.g., in mg/mL or mol/L) from the measured concentration and dilution factor. step5->step6 end_node End: Report Solubility Data step6->end_node start Start: Impure Solid dissolve Step 1: Dissolution Dissolve compound in a minimum amount of hot recrystallization solvent. start->dissolve filter Step 2: Hot Filtration (Optional) Quickly filter the hot solution to remove insoluble impurities. dissolve->filter cool Step 3: Crystallization Allow the solution to cool slowly to room temperature, then in an ice bath. filter->cool isolate Step 4: Crystal Isolation Collect crystals via vacuum filtration. cool->isolate wash Step 5: Washing Wash crystals with a small amount of cold solvent. isolate->wash dry Step 6: Drying Dry the purified crystals under vacuum. wash->dry end_node End: Pure Crystalline Product dry->end_node

References

A Senior Application Scientist's Technical Guide to Methyl Aminothiazole Carboxylate Isomers in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The topic specified, "Methyl 5-aminothiazole-2-carboxylate" (CAS #1363381-19-4), is a specific chemical isomer for which there is a significant lack of published technical data, including experimental properties, synthesis protocols, and applications. In contrast, its isomer, Methyl 2-aminothiazole-5-carboxylate (CAS #6633-61-0), is a well-documented, commercially significant, and critical intermediate in pharmaceutical manufacturing. Given the audience of researchers and drug development professionals, this guide will focus comprehensively on the latter, as it is the compound of practical and academic relevance. This decision ensures the delivery of an in-depth, technically accurate, and valuable resource.

Introduction: The Strategic Importance of Methyl 2-Aminothiazole-5-Carboxylate

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of considerable importance in modern medicinal chemistry.[1][2][3] As a bifunctional molecule, it possesses both a nucleophilic amino group and an electrophilic ester, providing synthetic versatility.[1] This unique reactivity profile, centered on the stable thiazole core, has positioned it as a "privileged structure" in drug discovery.[4]

Its primary and most notable application is serving as a key starting material for the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[1][5] The structural integrity and purity of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to yellow or brown crystalline powder.[1][2][3] Its stability under recommended storage conditions is crucial for maintaining its quality and reactivity in downstream applications.[1]

PropertyValueSource(s)
IUPAC Name methyl 2-amino-1,3-thiazole-5-carboxylate[6]
CAS Number 6633-61-0[1][6][7]
Molecular Formula C₅H₆N₂O₂S[3][6][7]
Molecular Weight 158.18 g/mol [3][6][7]
Appearance White to yellow to green powder/crystal[2][3]
Melting Point 182-186 °C (high purity); 189-194 °C also reported[1][3][7]
Boiling Point ~298.7 °C (Predicted)[1][7][8]
Density ~1.4 g/cm³ (Predicted)[1][9]
SMILES COC(=O)C1=CN=C(S1)N[7]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.8 ppm), the thiazole ring proton (a singlet), and the amino group protons (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the thiazole ring.[10]

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.[11][12]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[11]

Synthesis and Manufacturing Workflow

The industrial synthesis of Methyl 2-aminothiazole-5-carboxylate is typically achieved via a variation of the Hantzsch thiazole synthesis. One common and scalable method involves the reaction of a β-halo-α,β-unsaturated ester with thiourea.

A well-established laboratory and potential industrial-scale synthesis proceeds from readily available starting materials like an acetoacetate ester.[13] The process involves two key transformations: α-bromination followed by cyclocondensation with thiourea. This can be performed as a "one-pot" procedure, which enhances process efficiency by minimizing intermediate isolation steps.[13]

Protocol: One-Pot Synthesis from Methyl Acetoacetate
  • Bromination: Methyl acetoacetate is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF).[13] N-Bromosuccinimide (NBS) is added portion-wise as the brominating agent. The use of NBS is strategic as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions. The reaction is typically heated to drive the bromination to completion.

  • Cyclocondensation: After the bromination is complete, thiourea is added directly to the reaction mixture. The thiourea acts as a dinucleophile. The sulfur atom first displaces the bromide, and then one of the amino nitrogens attacks the ketone carbonyl, initiating the cyclization.

  • Dehydration and Aromatization: The resulting thiazoline intermediate readily dehydrates under the heated reaction conditions to form the stable, aromatic thiazole ring.

  • Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonia water) to neutralize any acid formed and precipitate the free base product.[13] The solid product is then collected by filtration, washed, and dried. Purity is typically assessed by GC or HPLC and is often greater than 98%.[1][3]

G cluster_0 Synthesis Workflow start Methyl Acetoacetate + Thiourea bromination Step 1: α-Bromination (Reagent: NBS) start->bromination THF/H₂O cyclization Step 2: Cyclocondensation (Addition of Thiourea) bromination->cyclization Heat workup Step 3: Workup & Isolation (Basification, Filtration) cyclization->workup Cooling product Methyl 2-Aminothiazole- 5-Carboxylate workup->product

Caption: High-level workflow for the one-pot synthesis.

Chemical Reactivity and Role in Dasatinib Synthesis

The synthetic utility of Methyl 2-aminothiazole-5-carboxylate stems from the orthogonal reactivity of its two primary functional groups.

  • The 2-Amino Group: This group is a potent nucleophile and readily undergoes acylation, alkylation, and diazotization reactions.[14] In the context of drug synthesis, its most critical reaction is amide bond formation.

  • The 5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis, although this often requires harsh conditions. More commonly, the ester is hydrolyzed first, and the resulting carboxylic acid is activated for amide coupling.[15]

Core Application: Synthesis of Dasatinib

The synthesis of Dasatinib is a multi-step process where Methyl 2-aminothiazole-5-carboxylate serves as the foundational core. The general synthetic logic involves derivatizing both the amino and carboxylate functionalities.

  • Amide Formation: The 2-amino group is coupled with another key intermediate, often a substituted chloropyrimidine derivative. This step builds the core structure of the final drug.

  • Ester Hydrolysis & Second Amide Coupling: The methyl ester at the 5-position is hydrolyzed to a carboxylic acid. This acid is then activated (e.g., converted to an acyl chloride) and coupled with N-(2-chloro-6-methylphenyl)-N'-(2-hydroxyethyl)piperazine to form the final Dasatinib molecule.[15] An alternative strategy involves forming the second amide bond first by reacting a β-ethoxyacrylamide with thiourea, which avoids protection/deprotection steps.[15]

G A Methyl 2-Aminothiazole- 5-Carboxylate Key Starting Material B Step 1: Amide Coupling At 2-Amino Position A->B Reaction with Chloropyrimidine C Step 2: Ester Hydrolysis To Carboxylic Acid B->C D Step 3: Second Amide Coupling With Piperazine Side Chain C->D Activation & Coupling E Dasatinib Final API D->E

Caption: Logical pathway from the intermediate to Dasatinib.

Broader Applications and Future Potential

While its role in Dasatinib synthesis is its most prominent application, the 2-aminothiazole scaffold is a recurring motif in bioactive compounds.[16] Derivatives are explored for a wide range of therapeutic targets.

  • Anticancer Research: The 2-aminothiazole core is investigated for the development of other kinase inhibitors (e.g., VEGFR-2 inhibitors) and compounds with broad-spectrum antitumor activity.[7][16]

  • Antimicrobial Agents: The scaffold is present in compounds being tested against various pathogens, including Mycobacterium tuberculosis.[17]

  • Agrochemicals: Its biological activity extends to agriculture, where it is used as an intermediate for fungicides and herbicides.[3]

Safety, Handling, and Storage

Proper handling of Methyl 2-aminothiazole-5-carboxylate is essential for laboratory safety and maintaining chemical integrity.

Hazard Identification (GHS Classification): [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[18][19]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is between 2°C and 8°C.[3][7]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is more than a simple chemical intermediate; it is a cornerstone of complex pharmaceutical synthesis. Its value is defined by its versatile reactivity, the stability of its heterocyclic core, and its proven role in the production of life-saving therapeutics like Dasatinib. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, synthesis, and reactivity is fundamental to innovation and the successful development of next-generation medicines.

References

Topic: Key Intermediates in the Synthesis of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, including the anticancer agents Dasatinib and Alpelisib.[1][2][3] Its prevalence in medicinal chemistry underscores the critical need for robust and versatile synthetic strategies. Understanding the core intermediates that enable the construction of this scaffold is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic pathways to 2-aminothiazole derivatives, with a sharp focus on the generation, reactivity, and strategic importance of the key chemical intermediates. We will dissect the cornerstone Hantzsch thiazole synthesis, elucidating the causal relationships behind experimental choices and providing field-proven protocols. This guide is designed to equip researchers with the foundational knowledge and practical insights required to efficiently synthesize and innovate upon this vital pharmacophore.

The Enduring Importance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern medicine, and among them, the 2-aminothiazole ring system holds a position of particular distinction.[4][5][6] This five-membered aromatic ring, containing both sulfur and nitrogen, is a versatile pharmacophore found in a wide array of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9] The clinical success of drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, validates the therapeutic potential inherent in this structure.[2][3]

The synthetic accessibility of the 2-aminothiazole core and the ease with which it can be functionalized at multiple positions make it an attractive starting point for the development of novel chemical entities.[1] A mastery of its synthesis is therefore not merely an academic exercise but a crucial skill for the medicinal chemist. The most powerful and widely adopted method for constructing this ring system is the Hantzsch thiazole synthesis, a reaction that hinges on the precise and efficient coupling of two fundamental intermediates.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1887, this reaction has remained the most reliable and versatile method for preparing 2-aminothiazoles for over a century.[10][11][12] Its enduring utility stems from its simplicity, use of readily available starting materials, and typically high yields.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide or, most commonly for 2-aminothiazoles, thiourea.[11][16] The elegance of the Hantzsch synthesis lies in its predictable formation of the stable, aromatic thiazole ring.

Core Intermediates: The Pillars of the Hantzsch Synthesis

The success of the Hantzsch synthesis is entirely dependent on the reactivity and availability of two key classes of intermediates: α-haloketones and thioureas.

The α-haloketone is a bifunctional molecule that provides the three-carbon backbone of the thiazole ring. Its high reactivity is due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[17]

  • Causality of Reactivity: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The halogen atom serves as an excellent leaving group, facilitating an SN2 reaction, which is the initial and rate-determining step of the Hantzsch synthesis.[13][16]

  • Synthetic Access: α-haloketones can be prepared beforehand but are often generated in situ to avoid handling these lachrymatory and reactive compounds.[18] Common methods include:

    • Direct Halogenation: The reaction of a ketone with elemental halogens (e.g., Br₂) or halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[17][19]

    • Catalytic Systems: More modern, "one-pot" approaches utilize a ketone, a halogen source (often catalytic iodine or bromine), and an oxidant.[7][20] This is often preferred in process chemistry as it improves safety and atom economy. For example, a catalytic amount of iodine can be used in the presence of an oxidizing agent to continuously generate the electrophilic halogen species required for α-halogenation.[7]

The choice of halogen (I > Br > Cl) influences the rate of the initial SN2 reaction, with α-iodoketones being the most reactive and α-chloroketones the least. α-Bromoketones, such as 2-bromoacetophenone, offer a good balance of reactivity and stability, making them the most commonly used intermediates in laboratory settings.[13][16][18]

Thiourea (H₂NCSNH₂) is the quintessential intermediate for providing the nitrogen and sulfur atoms, as well as the C2 carbon, of the 2-aminothiazole ring.

  • Nucleophilic Character: The sulfur atom in thiourea is a soft nucleophile, which preferentially attacks the soft electrophilic α-carbon of the haloketone.[16] Although the nitrogen atoms are also nucleophilic, the initial attack by sulfur is kinetically favored and leads to the productive reaction pathway.

  • Versatility: While unsubstituted thiourea yields primary 2-aminothiazoles, the use of N-substituted or N,N-disubstituted thiourea derivatives provides a direct route to secondary or tertiary 2-aminothiazoles, respectively.[21][22] This is a key strategic advantage, allowing for the direct installation of desired substituents at the 2-amino position without requiring post-synthesis modification. These substituted thiourea intermediates are typically synthesized by reacting an amine with an isothiocyanate.

The Reaction Mechanism: A Self-Validating System

The mechanism of the Hantzsch synthesis is a logical sequence of fundamental organic reactions, culminating in the formation of a highly stable aromatic product. This thermodynamic driving force is what makes the reaction so robust.

  • Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the halide ion. This forms an isothiouronium salt intermediate.[13][16]

  • Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[12][23]

  • Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination step is highly favorable as it results in the formation of the conjugated, aromatic 2-aminothiazole ring system.[11][16]

// Reactants Haloketone [label=<α-Haloketone>]; Thiourea [label=<Thiourea>];

// Intermediates & Product Salt [label=<Isothiouronium Salt>]; Cyclized [label=<Hydroxythiazoline>]; Product [label=<2-Aminothiazole>];

// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3;

// Edges {rank=same; Haloketone; Thiourea} Haloketone -> p1 [label="1. SN2 Attack", arrowhead=none]; Thiourea -> p1 [arrowhead=none]; p1 -> Salt; Salt -> p2 [label="2. Intramolecular\nCyclization"]; p2 -> Cyclized [arrowhead=none]; Cyclized -> p3 [label="3. Dehydration\n(-H₂O)"]; p3 -> Product [arrowhead=none]; } The Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable procedure for synthesizing a model 2-aminothiazole. Each step is designed for high yield and purity.[13]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (aqueous, 20 mL)

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Combine 1. Combine Reactants 2-Bromoacetophenone & Thiourea in a 20 mL vial. AddSolvent 2. Add Solvent Add 5 mL Methanol and a stir bar. Combine->AddSolvent Heat 3. Heat & Stir Heat to ~70-80°C with stirring for 30-60 min. AddSolvent->Heat Cool 4. Cool Down Remove from heat and allow to cool to room temperature. Heat->Cool Neutralize 5. Neutralize & Precipitate Pour reaction mixture into 20 mL of 5% Na₂CO₃ solution. Cool->Neutralize Filter 6. Filter Collect the solid product via Büchner filtration. Neutralize->Filter Wash 7. Wash & Dry Wash filter cake with water. Air-dry the solid product. Filter->Wash

Step-by-Step Methodology:

  • Charge Reactants: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Add Solvent: Add methanol (5 mL) and a magnetic stir bar.

    • Causality: Methanol or ethanol are ideal solvents as they readily dissolve the starting materials upon gentle heating but often allow the final product or its salt to precipitate upon cooling or neutralization, simplifying isolation.

  • Heat Reaction: Heat the mixture with stirring on a hot plate to a gentle reflux (around 70-80°C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the hot alcohol.[16]

  • Cool and Precipitate: Remove the vial from the heat and allow it to cool to room temperature.

  • Neutralization and Workup: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl. A precipitate will form.

    • Causality: The weak base (Na₂CO₃) neutralizes the HBr salt, deprotonating the thiazolium nitrogen to form the free base (the neutral 2-aminothiazole). This neutral product is typically much less soluble in the aqueous alcohol mixture, causing it to precipitate out of solution.[13][16]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry. The product is often of sufficient purity for subsequent steps without further purification.

One-Pot Synthesis: A Streamlined Approach

To improve efficiency and safety, one-pot variations of the Hantzsch synthesis have been developed. In these protocols, the key α-haloketone intermediate is not isolated but is generated in situ from a more stable starting ketone. This approach is highly valued in industrial and large-scale synthesis.

A common strategy involves the reaction of a methyl ketone, thiourea, and a halogenating system in a single reaction vessel.[19]

Catalyst/Reagent SystemKetone SubstrateHalogen SourceKey AdvantageReference
Iodine (catalytic) / Iron (catalytic)Methyl aryl ketonesI₂Uses only catalytic amounts of iodine, with iron recycling the iodide back to I₂.[7][7]
Montmorillonite-K10 / IodineMethylcarbonylsI₂Heterogeneous catalyst that is easily recoverable and reusable.[20][20]
Trichloroisocyanuric acid (TCCA)AcetophenoneTCCATCCA acts as a safe and solid source of electrophilic chlorine.[19][19]
N-Bromosuccinimide (NBS)Methyl ketonesNBSA widely available, solid, and easy-to-handle brominating agent.[20][20]

Alternative Pathways: The Gewald Reaction

While the Hantzsch synthesis is dominant, other methods exist for constructing substituted thiazoles. The Gewald reaction, primarily known for synthesizing 2-aminothiophenes, can be adapted to produce thiazoles under specific conditions.[24][25]

The reaction typically involves a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[25] However, a modification using 1,4-dithiane-2,5-diol as an aldehyde precursor with α-substituted benzylacetonitriles has been shown to yield 2-substituted thiazoles instead of the expected thiophenes.[24][26][27] In this pathway, the nitrile-containing compound is the key intermediate that dictates the final heterocyclic ring structure.

Gewald_Pathway Reactants α-Substituted Nitrile + Aldehyde Precursor + Sulfur Intermediate Key Nitrile Intermediate Reactants->Intermediate Thiazole 2-Substituted Thiazole Intermediate->Thiazole α-substituent present Thiophene 2-Aminothiophene Intermediate->Thiophene no α-substituent

The 2-Aminothiazole Core as a Versatile Intermediate

It is crucial for drug development professionals to recognize that the product of a Hantzsch synthesis is often not the final molecule but is itself a key intermediate for further elaboration. The 2-amino group and the C5 position of the thiazole ring are common sites for further functionalization to build molecular complexity and modulate pharmacological activity.[4][28]

  • N-Acylation: The 2-amino group can be readily acylated to form amides.[28]

  • Schiff Base Formation: Reaction with aldehydes can form Schiff bases, which can be further cyclized into other heterocyclic systems.[4][28]

  • Suzuki Coupling: If the C5 position is halogenated (e.g., using a 5-bromo-2-aminothiazole intermediate), it can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.[28]

Conclusion

The synthesis of 2-aminothiazole compounds is a foundational process in modern medicinal chemistry. The Hantzsch synthesis remains the preeminent strategy, a testament to its efficiency and reliability. At the heart of this reaction are two indispensable intermediates: the α-haloketone , which serves as the electrophilic backbone, and thiourea (or its derivatives), which acts as the N-C-S nucleophilic building block. A thorough understanding of the generation, reactivity, and interplay of these intermediates is essential for any scientist aiming to synthesize novel therapeutic agents. By mastering the principles outlined in this guide, from the causality of the reaction mechanism to the practical execution of one-pot protocols, researchers can confidently and effectively harness the power of the 2-aminothiazole scaffold in the pursuit of new medicines.

References

The 2-Aminothiazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological importance of the 2-aminothiazole moiety. We will delve into its critical role in the design and function of therapeutic agents across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. Through an exploration of its structure-activity relationships, mechanisms of action, and real-world applications in FDA-approved drugs, this document aims to equip researchers and drug development professionals with a thorough understanding of why this heterocyclic motif continues to be a focal point of innovation in pharmaceutical sciences. We will also address the important consideration of the 2-aminothiazole core as a potential toxicophore, providing a balanced perspective for its strategic implementation in drug design.

The 2-Aminothiazole Core: A Profile of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement of atoms and functional groups confers a unique set of electronic and steric properties, making it an exceptional building block in drug discovery.[1][2] Its planarity, hydrogen bonding capabilities (both as a donor and acceptor), and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of protein targets.[3] The versatility of the 2-aminothiazole scaffold is further enhanced by the ease with which it can be chemically modified at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

However, the very features that make the 2-aminothiazole moiety a privileged scaffold also warrant a cautious approach. It has been identified as a potential "toxicophore," a chemical structure that can be metabolically activated to form reactive metabolites. These reactive species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[4][5] A thorough understanding of these potential liabilities is crucial for the rational design of safe and effective 2-aminothiazole-based therapeutics.

Anticancer Activity: Targeting the Kinome and Beyond

The 2-aminothiazole moiety is a prominent feature in a multitude of anticancer agents, most notably as a versatile kinase inhibitor.[6] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an effective hinge-binding motif, interacting with the ATP-binding site of various kinases.[6]

Clinically Approved Kinase Inhibitors

A prime example of a successful 2-aminothiazole-containing drug is Dasatinib , a potent oral inhibitor of multiple tyrosine kinases.[7][8] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] Dasatinib's mechanism of action involves the inhibition of the Bcr-Abl kinase, the hallmark of CML, as well as Src family kinases.[7][8]

Inhibition of Key Cancer-Related Kinases

Beyond Bcr-Abl, 2-aminothiazole derivatives have been developed to target a wide spectrum of kinases implicated in cancer progression.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-aminothiazole-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][9][10]

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several 2-aminothiazole derivatives have been designed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antitumor activity.[11][12][13]

  • VEGFR/BRAF Kinases: Vascular endothelial growth factor receptor (VEGFR) and BRAF kinases are key drivers of angiogenesis and cell proliferation in certain cancers. Dual inhibitors incorporating the 2-aminothiazole scaffold have shown promise in preclinical studies.[14]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. 2-aminothiazole derivatives have been successfully developed as potent and selective CDK inhibitors, inducing cell cycle arrest and apoptosis.[15][16]

Below is a diagram illustrating the central role of 2-aminothiazole derivatives in inhibiting various kinase signaling pathways.

Kinase_Inhibition cluster_pathways Oncogenic Signaling Pathways cluster_inhibitors 2-Aminothiazole Kinase Inhibitors Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K/Akt/mTOR PI3K/Akt/mTOR RTKs->PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RTKs->RAS/RAF/MEK/ERK Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Dasatinib Dasatinib Dasatinib->RTKs Bcr-Abl, Src PI3K Inhibitors PI3K Inhibitors PI3K Inhibitors->PI3K/Akt/mTOR Aurora Kinase Inhibitors Aurora Kinase Inhibitors Aurora Kinase Inhibitors->Cell Proliferation Mitotic Arrest CDK Inhibitors CDK Inhibitors CDK Inhibitors->Cell Proliferation Cell Cycle Arrest Hantzsch_Synthesis α-Haloketone α-Haloketone Intermediate Intermediate α-Haloketone->Intermediate Condensation Thioamide Thioamide Thioamide->Intermediate 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole Cyclization & Dehydration

References

Introduction: The Aminothiazole Core - A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Aminothiazole Ring

The 2-aminothiazole motif is a cornerstone in medicinal and materials chemistry. As a heterocyclic aromatic amine, its structure is deceptively simple: a five-membered ring containing both sulfur and nitrogen, appended with an exocyclic amino group.[1][2] This arrangement, however, gives rise to a rich and nuanced chemical reactivity that has made it a "privileged scaffold" in drug discovery. A vast number of therapeutics, including anticancer agents like Dasatinib, anti-inflammatory drugs like Meloxicam, and numerous antibiotics, are built upon this core.[3][4][5][6] Understanding the subtle interplay of its structural features, aromaticity, and tautomeric nature is paramount for any scientist seeking to harness its synthetic potential.

This guide provides a deep dive into the chemical behavior of the aminothiazole ring. We will move beyond simple reaction lists to explore the causality—the why—behind its reactivity patterns, offering field-proven insights for researchers, chemists, and drug development professionals.

Fundamental Structural and Electronic Properties

The reactivity of 2-aminothiazole is dictated by its electronic landscape. The thiazole ring itself is aromatic, with the lone pair of the sulfur atom participating in the π-electron system. The most significant electronic influence, however, comes from the exocyclic amino group (-NH₂). As a powerful electron-donating group, it dramatically increases the electron density of the ring system through resonance, making it highly activated towards electrophilic attack.

Computational studies and experimental evidence consistently show that the highest electron density is localized at the C5 position of the ring. This makes C5 the primary site for electrophilic aromatic substitution. The exocyclic amino nitrogen and the endocyclic ring nitrogen (at position 3) also represent key centers of reactivity, acting as potent nucleophiles.

The Critical Role of Tautomerism

A unique feature of 2-aminothiazole is its ability to exist in a tautomeric equilibrium between the amino form (the aromatic amine) and the imino form (a non-aromatic imine).[7]

Caption: Amino-imino tautomerism in the 2-aminothiazole ring.

In most conditions, particularly in aqueous solutions, the amino tautomer is the predominant and more stable form .[7] This is crucial because it is the aromatic amino form that undergoes the characteristic electrophilic substitution reactions that define much of its chemistry. The imino form, while less stable, can participate in certain reactions, but for the majority of synthetic applications discussed herein, we will be considering the reactivity of the amino tautomer.

PART 1: Reactions at the Thiazole Ring Core (Electrophilic Aromatic Substitution)

The electron-rich nature of the aminothiazole ring makes it highly susceptible to electrophilic attack. The powerful activating effect of the amino group directs incoming electrophiles almost exclusively to the C5 position.

Halogenation: A Gateway to Functionalization

Halogenation, particularly bromination and chlorination, is one of the most fundamental and synthetically useful reactions of 2-aminothiazoles. It typically proceeds with high regioselectivity at the C5 position and serves as a critical first step for introducing further diversity via cross-coupling reactions.[8][9] The mechanism is generally considered an addition-elimination pathway, where the electrophile adds across the C4-C5 double bond, followed by elimination of a hydrogen halide to restore aromaticity.[8][10]

Key Methodologies for Halogenation:

  • Direct Halogenation with X₂: Using elemental bromine (Br₂) or chlorine (Cl₂) in solvents like acetic acid or methanol can effectively halogenate the ring, though this can sometimes lead to over-halogenation or side reactions.[8]

  • Copper-Catalyzed Halogenation: A milder and highly efficient method involves the use of copper(II) halides (CuCl₂ or CuBr₂).[11] This method offers excellent regioselectivity for the C5 position at room temperature and is compatible with a variety of substituted aminothiazoles.[11]

  • Biocatalytic Halogenation: Emerging methods utilize enzymes like vanadium-dependent haloperoxidases (VHPOs) for bromination under mild, aqueous conditions, using inorganic bromide salts as the bromine source.[12][13] This green chemistry approach avoids toxic reagents and byproducts.[13]

This protocol describes the highly regioselective monobromination of a 2-aminothiazole derivative at the C5 position.

  • Setup: To a solution of the starting 2-aminothiazole (1.0 mmol) in acetonitrile (10 mL), add Copper(II) bromide (CuBr₂, 2.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-amino-5-bromothiazole derivative.

Azo Coupling

The activated C5 position of 2-aminothiazoles readily reacts with diazonium salts to form brightly colored azo compounds.[14][15] This reaction is a classic example of electrophilic aromatic substitution and is widely used in the synthesis of dyes and biologically active molecules.[14]

AzoCoupling Azo Coupling at C5 Reactants 2-Aminothiazole + Ar-N₂⁺ Intermediate Sigma Complex (Wheland Intermediate) Reactants->Intermediate Electrophilic attack at C5 Product 5-Arylazo-2-aminothiazole Intermediate->Product Deprotonation (restores aromaticity)

Caption: Workflow for Azo Coupling on the 2-aminothiazole ring.

PART 2: Reactions at the Exocyclic Amino Group

The exocyclic amino group is a primary nucleophile and a key handle for derivatization. Its reactions allow for the extension of the molecular framework, profoundly influencing the compound's pharmacological properties.[5] When reacting with electrophiles, there is a potential for competition between the exocyclic amine, the endocyclic ring nitrogen, and the C5 position.[16] Under neutral or basic conditions, reactions with most electrophiles, especially unsaturated ones, occur preferentially at the more nucleophilic exocyclic amino group.[1]

Acylation and Sulfonylation

Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are robust and high-yielding reactions to produce stable amide and sulfonamide derivatives, respectively.[5][14] These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or other acid generated during the reaction.

Derivatization TypeReagentsBase/SolventConditionsYield (%)Reference
AcylationBenzoyl chloridePyridineRoom TempHigh[14]
AcylationChloroacetyl chlorideK₂CO₃Room TempGood[14]
SulfonylationBenzenesulfonyl chlorideSodium Acetate / Water80-85°C, 6h80%[5]
Sulfonylation4-Methylbenzenesulfonyl chlorideSodium Acetate / Water80-85°C, 4h69%[5]

This protocol details the acylation of the exocyclic amino group.

  • Setup: Dissolve 2-amino-4-phenylthiazole (1.0 mmol) in dry pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into cold water (50 mL). The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure amide product.[14]

Diazotization and Sandmeyer Reactions

The primary aromatic amino group of 2-aminothiazole can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[17] This diazonium intermediate is highly versatile and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the installation of halogens (Cl, Br, I), cyano groups, and other functionalities at the 2-position of the thiazole ring.[11][15] This is a powerful strategy for modifying the core when direct substitution is not feasible.

Sandmeyer Sandmeyer Reaction Workflow Start 2-Aminothiazole Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Intermediate 2-Thiazolediazonium Salt [Ar-N₂]⁺Cl⁻ Diazotization->Intermediate Sandmeyer_Cl Sandmeyer Reaction (CuCl) Intermediate->Sandmeyer_Cl Sandmeyer_Br Sandmeyer Reaction (CuBr) Intermediate->Sandmeyer_Br Product_Cl 2-Chlorothiazole Sandmeyer_Cl->Product_Cl Product_Br 2-Bromothiazole Sandmeyer_Br->Product_Br

Caption: General workflow for converting the 2-amino group via diazotization.

Palladium-Catalyzed N-Arylation

Modern synthetic methods allow for the direct formation of C-N bonds between the exocyclic amino group and aryl halides or triflates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been successfully applied to 2-aminothiazoles, providing access to a wide range of N-aryl-2-aminothiazole derivatives which are otherwise difficult to synthesize.[18]

PART 3: Advanced Synthetic Transformations

Beyond fundamental reactions, halogenated aminothiazoles are key intermediates for building molecular complexity through metal-catalyzed cross-coupling reactions.

Suzuki and Stille Cross-Coupling

5-Halo-2-aminothiazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which uses boronic acids, and the Stille coupling, which uses organostannanes, are routinely employed to form new carbon-carbon bonds at the C5 position. These reactions are foundational in modern drug discovery for assembling complex molecular architectures.

CrossCoupling Cross-Coupling Decision Pathway Start Need to form a C-C or C-N bond? C5_Bond At C5 position? Start->C5_Bond C-C Bond N_exo_Bond At exocyclic N? Start->N_exo_Bond C-N Bond Halogenate Halogenate at C5 (e.g., with CuBr₂) C5_Bond->Halogenate Buchwald Buchwald-Hartwig Amination (Ar-X, Pd catalyst) N_exo_Bond->Buchwald Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Halogenate->Suzuki Stille Stille Coupling (Ar-Sn(Bu)₃, Pd catalyst) Halogenate->Stille Final_C5 C5-Arylated Product Suzuki->Final_C5 Stille->Final_C5 Final_N N-Arylated Product Buchwald->Final_N

Caption: Logical workflow for advanced C-C and C-N bond formation.

Conclusion

The 2-aminothiazole ring is a synthetically versatile and powerful building block. Its reactivity is governed by a delicate balance of factors: the strong electron-donating nature of the exocyclic amino group, the inherent aromaticity of the thiazole core, and the potential for tautomerism. A thorough understanding of these principles allows chemists to selectively functionalize the ring at three key positions: electrophilic substitution at the highly activated C5 position, a wide array of nucleophilic reactions at the exocyclic amino group, and further transformations via diazonium intermediates or metal-catalyzed cross-coupling. This predictable yet versatile reactivity is precisely why the 2-aminothiazole core continues to be a central and enduring scaffold in the ongoing quest for novel therapeutics and functional materials.[19][20]

References

Methodological & Application

Application Note: A Streamlined One-Pot Protocol for the Synthesis of 2-Aminothiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This heterocycle forms the core of numerous therapeutics, most notably in the domain of kinase inhibitors for oncology, such as Dasatinib.[1] The efficient construction of this motif, particularly with functional handles like a C5-carboxylate group, is of paramount importance for drug discovery and development programs.

Traditional multi-step approaches, such as the classic Hantzsch thiazole synthesis, often involve the isolation of unstable and lachrymatory α-halocarbonyl intermediates, leading to lower overall yields and increased operational complexity.[2][3] This application note details a robust and highly efficient one-pot synthesis of 2-aminothiazole-5-carboxylates. By performing an in situ halogenation followed by a cyclocondensation reaction, this protocol circumvents the need to isolate intermediates, thereby improving reaction efficiency, reducing waste, and simplifying the overall synthetic process.[4] This method is tailored for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this valuable class of compounds.

Principle and Mechanism

The one-pot synthesis is a modification of the Hantzsch thiazole synthesis.[2][3][5] The process consolidates two key chemical transformations into a single reaction vessel: the α-halogenation of an active methylene compound and the subsequent cyclocondensation with thiourea.

The reaction proceeds through the following logical steps:

  • In Situ α-Halogenation: A β-ketoester (e.g., ethyl acetoacetate) is treated with a halogenating agent, typically N-Bromosuccinimide (NBS), in a suitable solvent system. This reaction selectively installs a bromine atom on the α-carbon (the carbon between the two carbonyl groups), generating the highly reactive ethyl 2-bromoacetoacetate intermediate directly in the reaction mixture. Performing this step in situ is critical as α-haloketones can be unstable and difficult to handle.[4]

  • Nucleophilic Attack & Cyclocondensation: Thiourea is then introduced into the pot. The nucleophilic sulfur atom of thiourea attacks the electrophilic α-brominated carbon, displacing the bromide ion and forming an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization & Dehydration: This is followed by an intramolecular condensation where a nitrogen atom from the isothiouronium intermediate attacks the ketone carbonyl group. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]

The entire sequence from starting materials to the final aromatic product occurs without the need for intermediate isolation or purification, embodying the efficiency of one-pot synthesis.[5]

OnePot_Synthesis cluster_0 One-Pot Reaction Vessel Start β-Ketoester (e.g., Ethyl Acetoacetate) Halogenation In Situ α-Halogenation Start->Halogenation NBS N-Bromosuccinimide (NBS) NBS->Halogenation Step 1 Intermediate α-Bromo Ketoester (Not Isolated) Halogenation->Intermediate Cyclization Cyclocondensation & Dehydration Intermediate->Cyclization Thiourea Thiourea Thiourea->Cyclization Step 2 Product Ethyl 2-Aminothiazole- 5-carboxylate Cyclization->Product caption Workflow for the one-pot synthesis.

References

Introduction: The Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-aminothiazole-2-carboxylate in pharmaceutical development.

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] Within this important class of compounds, this compound serves as a critical and versatile building block. Its unique arrangement of an amino group, an ester, and the thiazole ring system provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with significant therapeutic potential.[4][5]

This guide provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development, with a particular focus on its role in the synthesis of kinase inhibitors. It is important to distinguish this compound (CAS: 1363381-19-4) from its common isomer, Methyl 2-aminothiazole-5-carboxylate (CAS: 6633-61-0), which is also a vital intermediate, notably in the synthesis of the anticancer drug Dasatinib.[4] Both isomers provide access to the potent 2-aminothiazole pharmacophore, and the principles and protocols discussed herein are often applicable to both scaffolds with appropriate adjustments.


Figure 1: Isomeric Structures

graph Isomers {
  layout=neato;
  node [shape=none, margin=0];

// this compound node1 [pos="0,0!", label=< this compound Structure CAS Number1363381-19-4

];

// Methyl 2-aminothiazole-5-carboxylate node2 [pos="4,0!", label=< Methyl 2-aminothiazole-5-carboxylate Structure CAS Number6633-61-0

]; }

Workflow for converting the ester to a target carboxamide.
Protocol 1: Saponification of this compound

Principle of the Method: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting an ester to its corresponding carboxylate salt. The use of a hydroxide source like NaOH or LiOH in a protic solvent mixture (e.g., methanol/water) facilitates the nucleophilic attack on the ester carbonyl. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which is essential for the subsequent amide coupling step.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric acid (HCl), 1M or 2N solution

  • Round-bottom flask, magnetic stirrer, and stir bar

  • pH paper or pH meter

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Base Addition: Add NaOH or LiOH (1.5 - 2.0 eq) to the solution. The reaction is often performed at room temperature but may be gently heated (e.g., to 40-50 °C) to ensure completion.

  • Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to acidify the mixture to a pH of ~2-3. The carboxylic acid product will typically precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product (5-aminothiazole-2-carboxylic acid) under vacuum to a constant weight. The product can then be used in the next step without further purification if purity is high, or recrystallized if necessary.

Protocol 2: Amide Coupling with a Sterically Hindered Aryl Amine

Principle of the Method: Amide bond formation between an electron-deficient amine (like 2-aminothiazole) or a sterically hindered amine and a carboxylic acid can be challenging.[6] Standard coupling reagents may fail or give low yields. A robust method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, in situ. Reagents like cyanuric fluoride or BTFFH can achieve this transformation. The subsequent reaction with the amine, often at elevated temperatures, drives the formation of the stable amide bond.[6] This approach bypasses the need for protecting groups and can be more efficient than multi-step alternatives.[7]

Materials:

  • 5-Aminothiazole-2-carboxylic acid (from Protocol 1)

  • Aryl amine (e.g., 2-chloro-6-methylaniline) (1.0 - 1.2 eq)

  • Cyanuric fluoride or (1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine) (2.0 - 3.0 eq)

  • Reaction vessel, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol (Acyl Fluoride Method):

  • Setup: To a dry reaction vessel under an inert atmosphere, add the 5-aminothiazole-2-carboxylic acid (1.0 eq) and the chosen aryl amine (1.1 eq).

  • Solvent & Base: Add anhydrous solvent (e.g., DCM) and the organic base (e.g., Pyridine, 2.5 eq). Stir to dissolve/suspend the reagents.

  • Activation: Cool the mixture to 0 °C. Slowly add cyanuric fluoride (0.5 eq) portion-wise. Caution: Cyanuric fluoride is toxic and moisture-sensitive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered substrates, heating may be required (e.g., 40-80 °C).[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the starting acid.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 2-aminothiazole-5-carboxamide.

Table 2: Comparison of Selected Amide Coupling Strategies | Method | Activating Agent | Base | Typical Conditions | Advantages/Disadvantages | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Carbodiimide | DCC, EDC | HOBt, DMAP | DCM or DMF, 0°C to RT | Common, inexpensive. Can have side reactions and purification issues. |[8] | | Phosphonium/Uronium | HATU, HBTU | DIPEA | DMF, RT | High yields, fast. Reagents are more expensive. Good for less hindered amines. |[6] | | Acyl Halide | Oxalyl Chloride, SOCl₂ | Pyridine, TEA | DCM, 0°C to RT | Highly reactive intermediate. May not be suitable for sensitive substrates. |[2] | | Acyl Fluoride | Cyanuric Fluoride | Pyridine | DCM or DCE, RT to 80°C | Excellent for sterically hindered and electron-poor amines. Avoids side reactions. |[6] |

Exploring Further Chemical Diversity

The versatility of the aminothiazole scaffold extends beyond the C5-carboxamide. The C2-amino group is another key handle for modification, allowing for the exploration of structure-activity relationships (SAR) crucial for optimizing drug candidates.

Figure 3: Aminothiazole as a Kinase Hinge Binder

G cluster_0 Kinase ATP Binding Pocket cluster_1 Aminothiazole Inhibitor hinge Hinge Region (Backbone NH/CO) thiazole Thiazole Ring (N) thiazole->hinge H-Bond amide Amide (NH) amide->hinge H-Bond vector

The scaffold forms key hydrogen bonds in the kinase hinge region.
Protocol 3: N-Acylation of the 2-Amino Group

Principle of the Method: The nucleophilic 2-amino group can be readily acylated using an acyl chloride or anhydride in the presence of a non-nucleophilic base. The base, typically pyridine or triethylamine, scavenges the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. This reaction allows for the introduction of various side chains to probe interactions with other regions of a target's binding site.[9]

Materials:

  • A 2-aminothiazole derivative (e.g., the product from Protocol 2)

  • Acyl chloride (e.g., Acetyl chloride, Chloroacetyl chloride) (1.1 eq)

  • Anhydrous solvent (e.g., DCM, THF)

  • Anhydrous base (e.g., Pyridine or Triethylamine) (1.5 - 2.0 eq)

Step-by-Step Protocol:

  • Setup: Dissolve or suspend the 2-aminothiazole starting material (1.0 eq) in anhydrous DCM or THF in a dry flask under an inert atmosphere.

  • Base Addition: Add the anhydrous base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Add the acyl chloride (1.1 eq) dropwise via syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Dilute the reaction with DCM and wash with water and brine. If pyridine was used, an additional wash with a dilute copper sulfate solution can help remove residual base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting N-acylated product by column chromatography or recrystallization.

Conclusion

This compound is a high-value chemical intermediate that provides a reliable entry point to the medicinally significant 2-aminothiazole scaffold. Its strategic use, particularly through robust protocols for hydrolysis and amide coupling, enables the efficient synthesis of advanced intermediates for kinase inhibitors and other potential therapeutics. The methodologies described here, grounded in established chemical principles, provide a framework for researchers to leverage this building block in the rational design and development of novel pharmaceutical agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides in Drug Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole-5-carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents, including kinase inhibitors for oncology. The efficient, scalable, and cost-effective synthesis of these complex heterocycles is a critical challenge in pharmaceutical manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-aminothiazole-5-carboxamides. We will delve into the intricacies of the most industrially relevant synthetic routes, offering detailed, step-by-step protocols, a comparative analysis of their strategic advantages and disadvantages, and an exploration of the underlying chemical principles that govern these transformations. Our focus is on providing practical, field-proven insights to enable the robust and reproducible production of these vital pharmaceutical intermediates.

Introduction: The Significance of the 2-Aminothiazole-5-Carboxamide Core

The 2-aminothiazole ring system is a versatile pharmacophore that has been extensively explored in drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in a multitude of hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies. When functionalized with a carboxamide group at the 5-position, this scaffold gives rise to a class of compounds with remarkable biological activities, most notably as potent inhibitors of various protein kinases.[5]

The anti-cancer drug Dasatinib, a dual Bcr-Abl and Src family tyrosine kinase inhibitor, is a prime example of a blockbuster drug built around the 2-aminothiazole-5-carboxamide core.[6] The successful large-scale manufacturing of such drugs hinges on the selection of an optimal synthetic strategy that balances efficiency, scalability, cost, and regulatory compliance. This guide will compare and contrast the most prominent synthetic routes employed in the pharmaceutical industry.

Comparative Analysis of Major Synthetic Routes

The synthesis of 2-aminothiazole-5-carboxamides can be broadly categorized into several key strategies. The choice of a particular route is often dictated by factors such as the complexity of the target molecule, the availability and cost of starting materials, and the desired scale of production. Below is a summary of the most common approaches, which will be detailed in the subsequent sections.

Metric Route A: Post-Thiazole Amide Coupling Route B: Convergent Synthesis from β-Ethoxyacrylamide Route C: Mucochloric Acid-Based Synthesis Route D: Hantzsch Thiazole Synthesis
Key Advantages Modular approach, suitable for library synthesis.Highly efficient and convergent, excellent for sterically hindered anilines.[6]Utilizes a readily available and inexpensive starting material.[7]A classic and well-established method.[8][9]
Key Disadvantages Inefficient for sterically hindered anilines, multiple steps.[5][6]Requires the preparation of β-ethoxyacryloyl chloride.Involves chlorinated intermediates and multiple steps.Preparation of the α-haloketone precursor can be challenging.[10][11]
Scalability ModerateExcellentGoodModerate
Overall Yield Fair to GoodExcellentGoodGood
Starting Material Cost VariesModerateLowVaries

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the most critical synthetic routes. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Route A: Post-Thiazole Amide Coupling

This linear synthesis involves the initial formation of a 2-aminothiazole-5-carboxylate ester, followed by functional group manipulations to couple the aryl amine. While conceptually straightforward, this route can be challenging for sterically hindered anilines.[5][6]

Post-Thiazole_Amide_Coupling start Ethyl 2-aminothiazole-5-carboxylate nboc N-Boc Protection start->nboc Boc2O, DMAP hydrolysis Ester Hydrolysis nboc->hydrolysis LiOH or NaOH activation Carboxylic Acid Activation hydrolysis->activation EDC, HOBt or SOCl2 coupling Amide Coupling with Ar-NH2 activation->coupling deprotection Boc Deprotection coupling->deprotection TFA or HCl product 2-Aminothiazole-5-carboxamide deprotection->product Convergent_Synthesis start β-Ethoxyacryloyl chloride amide_formation Amide Formation start->amide_formation aniline Sterically Hindered Aniline (e.g., 2-chloro-6-methylaniline) aniline->amide_formation beta_ethoxyacrylamide β-Ethoxyacrylamide Intermediate amide_formation->beta_ethoxyacrylamide Pyridine, THF bromination α-Bromination beta_ethoxyacrylamide->bromination NBS cyclization Thiazole Ring Formation bromination->cyclization Thiourea product 2-Aminothiazole-5-carboxamide cyclization->product Mucochloric_Acid_Route start Mucochloric Acid dichloro_acid 2,3-Dichloroacrylic Acid start->dichloro_acid NaOH, then HCl dichloro_chloride 2,3-Dichloroacryloyl Chloride dichloro_acid->dichloro_chloride SOCl2 amide_formation Amide Formation with Ar-NH2 dichloro_chloride->amide_formation intermediate_iv Intermediate IV amide_formation->intermediate_iv Base (e.g., KHCO3) cyclization Thiazole Ring Formation intermediate_iv->cyclization Thiourea, Acid product 2-Aminothiazole-5-carboxamide cyclization->product Hantzsch_Synthesis start α-Haloketone condensation Condensation start->condensation thiourea Thiourea thiourea->condensation cyclization Intramolecular Cyclization condensation->cyclization SN2 reaction dehydration Dehydration cyclization->dehydration product 2-Aminothiazole Derivative dehydration->product

References

Application Notes & Protocols: Methyl 2-Aminothiazole-5-carboxylate as a Scaffold for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. While the user specified "Methyl 5-aminothiazole-2-carboxylate," a comprehensive review of chemical literature and commercial availability reveals that its isomer, Methyl 2-aminothiazole-5-carboxylate (CAS 6633-61-0) , is the overwhelmingly prevalent and synthetically versatile starting material for drug discovery programs.[2][3] This compound is a key intermediate in the synthesis of prominent therapeutics, most notably the multi-targeted kinase inhibitor Dasatinib, used in cancer treatment.[4][5]

This guide, therefore, focuses on the strategic utilization of Methyl 2-aminothiazole-5-carboxylate as a foundational building block. We will explore its key reactive sites—the 2-amino group and the 5-carboxylate ester—and provide detailed, field-proven protocols for transforming them into diverse libraries of potentially bioactive molecules. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development with a reliable playbook for innovation.

Physicochemical Properties & Handling

Understanding the fundamental properties of the starting material is critical for successful and safe experimentation. Methyl 2-aminothiazole-5-carboxylate is a stable, crystalline solid, but appropriate handling is necessary.

PropertyValueSource(s)
CAS Number 6633-61-0[2][3]
Molecular Formula C₅H₆N₂O₂S[2][6]
Molecular Weight 158.18 g/mol [3][6]
Appearance White to yellow or brown crystalline powder[2]
Melting Point 182-186 °C[2][6]
Boiling Point ~298.7 °C at 760 mmHg[2][6]
Storage Store at 2 - 8 °C in a well-closed container[3][6]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.

Core Synthetic Strategies & Workflows

Methyl 2-aminothiazole-5-carboxylate offers two primary, orthogonal handles for chemical modification: the ester at the C5 position and the amino group at the C2 position. This dual reactivity allows for a modular approach to library synthesis.

G cluster_0 Pathway A: C5-Carboxamide Formation cluster_1 Pathway B: C2-Amine Derivatization SM Methyl 2-Aminothiazole-5-carboxylate A1 N-Boc Protection SM->A1 B1 Acylation / Sulfonylation SM->B1 B2 Diazotization SM->B2 A2 Saponification (Ester Hydrolysis) A1->A2 A3 Amide Coupling A2->A3 A4 Boc Deprotection A3->A4 A_Out Diverse C5-Amide Library (e.g., Dasatinib Precursors) A4->A_Out B_Out1 C2-Amide / Sulfonamide Derivatives B1->B_Out1 B3 Sandmeyer / Dediazoniation B2->B3 B_Out2 C2-Substituted / Unsubstituted Thiazoles B3->B_Out2

Caption: General synthetic pathways from Methyl 2-aminothiazole-5-carboxylate.

Protocol 1: Synthesis of 2-Aminothiazole-5-Carboxamides via Amide Coupling

This pathway is fundamental for creating analogues of many kinase inhibitors, including Dasatinib.[5] The strategy involves protecting the 2-amino group, converting the C5-ester to a carboxylic acid, coupling it with a target amine, and finally deprotecting.

Step 1A: N-Boc Protection of the 2-Amino Group

Causality: The 2-amino group can interfere with subsequent reactions, particularly amide coupling. Protecting it as a tert-butoxycarbonyl (Boc) carbamate increases solubility in organic solvents, prevents unwanted side reactions, and ensures that coupling occurs exclusively at the C5-position.[5]

  • Materials:

    • Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Suspend Methyl 2-aminothiazole-5-carboxylate in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP, followed by the dropwise addition of (Boc)₂O.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 1B: Saponification to 2-(N-Boc-amino)thiazole-5-carboxylic Acid

Causality: The methyl ester must be hydrolyzed to the corresponding carboxylic acid to enable activation and subsequent amide bond formation.

  • Materials:

    • N-Boc protected intermediate from Step 1A (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

    • Methanol (MeOH) or THF/Water mixture

  • Procedure:

    • Dissolve the N-Boc protected ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add solid NaOH or an aqueous solution of LiOH.

    • Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1C: Amide Coupling with a Target Amine

Causality: This step forms the critical amide bond. Amide coupling reagents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the desired amine. For sterically hindered or electron-deficient amines where standard methods fail, an alternative protocol involving the in situ formation of an acyl fluoride can be highly effective.[7]

  • Materials:

    • 2-(N-Boc-amino)thiazole-5-carboxylic acid from Step 1B (1.0 eq)

    • Target amine (e.g., 2-chloro-6-methylaniline) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

    • Add the target amine, followed by DIPEA.

    • Add HATU portion-wise to the stirred solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 1D: Final Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to reveal the free 2-amino group of the target molecule.

  • Materials:

    • Boc-protected amide from Step 1C

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amide in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) or 4M HCl in dioxane.

    • Stir at room temperature for 1-3 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether to precipitate the product as its TFA or HCl salt. Filter and dry to obtain the final compound.

Protocol 2: Derivatization via Diazotization of the 2-Amino Group

This powerful strategy allows for the complete replacement of the 2-amino group, opening a gateway to compounds that are otherwise difficult to access. Hydrodediazoniation (replacement with -H) is a common application.

Causality: The 2-amino group can be converted into a diazonium salt using a nitrite source. This diazonium intermediate is highly unstable and readily loses N₂ gas, generating a reactive species that can be trapped by various reagents. Continuous flow processing is often recommended for safety when working with diazonium salts.[8]

G cluster_workflow Flow Diazotization-Dediazoniation Workflow pumpA Pump A: Methyl 2-aminothiazole-5-carboxylate in THF t_mixer T-Mixer pumpA->t_mixer pumpB Pump B: iso-Pentyl Nitrite in THF pumpB->t_mixer reactor Heated Coil Reactor (e.g., 6.5 mL @ 70°C) t_mixer->reactor bpr Back Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous flow hydrodediazoniation.

  • Materials:

    • Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

    • iso-Pentyl nitrite (1.2 eq)

    • Tetrahydrofuran (THF)

  • Batch Protocol (Use Extreme Caution):

    • Dissolve Methyl 2-aminothiazole-5-carboxylate in THF in a flask equipped with a reflux condenser.

    • Heat the solution to reflux (approx. 65-70 °C).

    • Slowly add iso-pentyl nitrite dropwise over 30 minutes. Vigorous gas evolution (N₂) will be observed.

    • Maintain reflux for 1-2 hours after the addition is complete.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting Methyl thiazole-5-carboxylate by column chromatography.

  • Flow Protocol (Recommended):

    • Prepare two stock solutions: (A) Methyl 2-aminothiazole-5-carboxylate in THF (e.g., 0.1 M) and (B) iso-Pentyl nitrite in THF (e.g., 0.12 M).

    • Using a continuous flow system, pump both solutions at equal flow rates (e.g., 0.25 mL/min each) to meet at a T-mixer.

    • Pass the combined stream through a heated coil reactor (e.g., 6.5 mL volume at 70 °C, giving a residence time of 13 minutes).[8]

    • Maintain system pressure using a back-pressure regulator (e.g., 7 bar) to suppress solvent boiling and ensure controlled reaction conditions.

    • Collect the output from the reactor, which contains the desired product.

    • Workup involves solvent removal and purification as described in the batch protocol.

Summary of Bioactive Derivatives

The true value of Methyl 2-aminothiazole-5-carboxylate is demonstrated by the potent biological activities of its derivatives.

Derivative ScaffoldExample CompoundBiological ActivityTherapeutic AreaSource(s)
2-Amino-N-aryl-thiazole-5-carboxamide DasatinibMulti-targeted kinase inhibitor (BCR-ABL, SRC family)Oncology (Leukemia)[1][4][5]
2-Substituted-aminothiazoles VariousAnti-tumor, Anti-HIVDrug Discovery[9]
Fused Thiazolopyrimidines VariousAntimicrobial, AnticancerDrug Discovery[10]

References

Application Note & Protocols: Hantzsch Thiazole Synthesis for 2-Amino-4-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for the construction of this heterocyclic motif[3][4]. This document provides an in-depth guide for researchers and drug development professionals on the synthesis of 2-amino-4-substituted thiazoles via the Hantzsch reaction. It covers the underlying mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting, grounded in established scientific literature.

Introduction: The Significance of the Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the reaction of an α-haloketone with a thioamide-containing compound[4]. For the specific preparation of 2-aminothiazoles, thiourea or its N-substituted derivatives are used as the sulfur and nitrogen source. The overall transformation is robust, generally high-yielding, and tolerant of a wide variety of functional groups on both reaction partners, making it a cornerstone of heterocyclic chemistry[5][6].

The reaction's enduring relevance stems from its directness in assembling a complex, biologically active core from simple, often commercially available starting materials. The resulting 4-substituted-2-aminothiazole products serve as crucial intermediates for further functionalization in the development of novel pharmaceutical candidates[7][8]. This guide focuses on providing a practical, field-tested framework for leveraging this powerful reaction in a laboratory setting.

Reaction Mechanism: A Step-by-Step Annulation

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion and forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination results in the formation of a stable aromatic thiazole ring.

The entire mechanistic pathway is illustrated below.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a representative synthesis using 2-bromoacetophenone and thiourea. It is a robust procedure that can be adapted for various substituted α-haloketones.

Materials & Equipment
  • Reagents:

    • 2-Bromoacetophenone (1.00 g, 5.02 mmol, 1.0 equiv)

    • Thiourea (0.42 g, 5.52 mmol, 1.1 equiv)

    • Ethanol (95%), 20 mL

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-bromoacetophenone (1.00 g, 5.02 mmol) and thiourea (0.42 g, 5.52 mmol).

    • Scientist's Note: Using a slight excess of thiourea (1.1-1.2 equivalents) ensures the complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Heating and Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

    • Scientist's Note: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants upon heating and is relatively easy to remove. Other polar solvents like methanol or isopropanol can also be used[5].

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the 2-bromoacetophenone spot.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the product hydrobromide salt may form.

  • Workup and Neutralization: Pour the cooled reaction mixture into a beaker containing ~50 mL of ice-cold water. While stirring, slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8). This neutralizes the hydrobromic acid byproduct and precipitates the free base of the 2-aminothiazole product.

    • Trustworthiness Check: The purpose of this step is to convert the water-soluble salt of the product into the less soluble free amine, facilitating its isolation by filtration[5].

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The resulting 2-amino-4-phenylthiazole should be an off-white to pale yellow solid. Yields are typically in the range of 80-95%.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Substrate Scope and Optimization

The Hantzsch synthesis is broadly applicable. The following table summarizes the scope with representative substrates. Generally, electron-withdrawing groups on the α-haloketone can accelerate the initial SN2 step, while sterically hindered ketones may require longer reaction times or higher temperatures.

α-Haloketone (R¹ group)Thiourea (R² group)Typical ConditionsYield RangeReference
2-Bromoacetophenone (Phenyl)Thiourea (H)Ethanol, Reflux, 2-4 h85-95%[5]
2-Chloro-1-(4-nitrophenyl)ethanone (4-Nitrophenyl)Thiourea (H)Ethanol, Reflux, 1-2 h90-97%[9]
2-Bromo-1-(4-methoxyphenyl)ethanone (4-Methoxyphenyl)Thiourea (H)Ethanol, Reflux, 3-5 h80-90%[10]
1-Bromopropan-2-one (Methyl)Thiourea (H)Ethanol, 60°C, 3 h75-85%[11]
2-Bromoacetophenone (Phenyl)N-Methylthiourea (Methyl)Ethanol, Reflux, 4-6 h70-80%[12]

Optimization Strategies:

  • Microwave Irradiation: To reduce reaction times from hours to minutes, microwave-assisted organic synthesis (MAOS) is highly effective, often using water as a green solvent[9].

  • Catalysts: While often unnecessary, catalysts like silica-supported tungstosilicic acid can promote the reaction under milder conditions[2][6].

  • One-Pot Modifications: For convenience, some protocols generate the α-haloketone in situ from the corresponding ketone and a halogenating agent (e.g., TCCA) before adding thiourea in a one-pot procedure[13].

Troubleshooting Guide

Even robust reactions can encounter issues. The following workflow provides guidance on common problems.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield e.g., Poor recovery SideProducts Multiple Spots on TLC (Impure Product) Start->SideProducts e.g., Contamination CheckReagents 1. Verify purity of α-haloketone. (Old reagents can decompose) LowYield->CheckReagents CheckThiourea 1. Was excess thiourea used? (Unreacted thiourea can be an impurity) SideProducts->CheckThiourea CheckTemp 2. Ensure reaction reached reflux. (Inadequate heating?) CheckReagents->CheckTemp IncreaseTime 3. Extend reaction time. (Monitor via TLC) CheckTemp->IncreaseTime Solution1 Solution: Use fresh reagents, increase heating, or extend duration. IncreaseTime->Solution1 CheckWorkup 2. Was neutralization complete? (Incomplete precipitation) CheckThiourea->CheckWorkup Purify 3. Purify via recrystallization (from Ethanol/Water) or column chromatography. CheckWorkup->Purify Solution2 Solution: Adjust stoichiometry, ensure proper workup, and purify. Purify->Solution2

Caption: Figure 2: Troubleshooting Workflow.

Conclusion

The Hantzsch thiazole synthesis is an indispensable tool for accessing the 2-amino-4-substituted thiazole core. Its operational simplicity, high yields, and broad substrate tolerance ensure its continued use in both academic research and industrial drug discovery. By understanding the core mechanism and key experimental parameters outlined in this guide, scientists can confidently and efficiently synthesize these valuable heterocyclic compounds.

References

Application Notes & Protocols: Methyl 5-aminothiazole-2-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Role of the 2-Aminothiazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets with high affinity.[1] The 2-aminothiazole motif is a prominent member of this class, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its significance is particularly pronounced in the field of oncology, where it serves as a cornerstone for the design of potent protein kinase inhibitors.[5][6]

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most important classes of drug targets. The 2-aminothiazole scaffold has proven to be an exceptional template for building kinase inhibitors that target the ATP-binding site.[5] This is largely due to its unique electronic and structural features, which allow it to act as a bioisostere for the purine ring of ATP and form critical hydrogen bond interactions with the "hinge" region of the kinase active site.[5] This bidentate hydrogen bonding pattern, involving the thiazole nitrogen and the exocyclic amino group, is a hallmark of many potent inhibitors.

Within this framework, Methyl 5-aminothiazole-2-carboxylate (CAS: 1363381-19-4) emerges as a highly valuable and versatile starting material. Its bifunctional nature, possessing a nucleophilic amino group at the 5-position and an ester at the 2-position, provides synthetic chemists with two distinct handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery. This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, field-proven protocols for utilizing this building block in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-19-4[7]
Molecular Formula C₅H₆N₂O₂S[8]
Molecular Weight 158.18 g/mol [8]
Appearance Brown or yellow powder[9]
Melting Point 182-186 °C[8][9]
Boiling Point ~298.7 °C at 760 mmHg[8][9]
Purity Typically ≥98%[9]
Storage Store at 2°C - 8°C in a well-closed container[8]

Expert Insights on Reactivity: The key to leveraging this compound lies in its differential reactivity. The amino group at the C5 position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. Conversely, the methyl ester at the C2 position is susceptible to hydrolysis or amidation, often requiring harsher conditions or specific coupling agents. This differential reactivity allows for a stepwise and controlled approach to building complex molecules. For instance, the C5-amino group can be functionalized first, followed by modification of the C2-ester, minimizing the need for complex protection-deprotection strategies.

Core Synthetic Protocol: Amide Bond Formation at the C5-Amino Group

A frequent and critical transformation in the synthesis of kinase inhibitors is the formation of an amide bond at the C5-amino position. This reaction connects the aminothiazole core to other recognition elements, often a substituted aryl or heteroaryl group, which will occupy adjacent pockets in the kinase active site. The blockbuster drug Dasatinib , a potent inhibitor of BCR-Abl and Src family kinases, exemplifies this structure, featuring a 2-chloro-6-methylphenyl group attached via an amide linkage to a related aminothiazole core.[10][11][12]

Below is a robust, general protocol for this key transformation.

Diagram: General Workflow for Amide Coupling

Amide Coupling Workflow Workflow for C5-Amide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Carboxylic Acid - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) setup Set up Reaction Vessel under Inert Atmosphere (N2/Ar) reagents->setup solvent Prepare Anhydrous Solvent (e.g., DMF) solvent->setup dissolve Dissolve Acid, Coupling Agent, and Base in Solvent setup->dissolve activate Stir for Activation (e.g., 15-30 min at RT) dissolve->activate add_amine Add Aminothiazole Building Block activate->add_amine react Stir at Room Temp or Heat (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine, NaHCO3) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for a typical amide coupling reaction.

Detailed Step-by-Step Protocol

Objective: To synthesize Methyl 5-(aroylamino)thiazole-2-carboxylate derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 5 minutes, then add DIPEA (3.0 eq). Continue stirring for an additional 15-20 minutes. The formation of the active ester is crucial for efficient coupling. Causality Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral acids). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton, facilitating the reaction.

  • Amine Addition: Add this compound (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours). For sterically hindered substrates or less reactive amines, gentle heating (e.g., 40-50 °C) may be required.[13]

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Case Study: Synthesis of a Dasatinib-like Kinase Inhibitor Core

To illustrate the utility of this building block, we will outline the synthesis of a core structure analogous to Dasatinib. Dasatinib is a dual BCR-Abl and Src family tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[10][12][14] The synthesis showcases a two-step sequence involving an initial amide coupling followed by a nucleophilic aromatic substitution (SNAᵣ).

Diagram: Synthetic Pathway to a Dasatinib-like Core

Dasatinib_Core_Synthesis Synthesis of a Dasatinib-like Scaffold start This compound H₂N-R₁-CO₂Me start:e->dummy1:w acid 2-Chloro-6-methylbenzoic acid HOOC-R₂ acid:e->dummy1:w intermediate Amide Intermediate R₂-C(O)NH-R₁-CO₂Me intermediate:e->dummy2:w hydrolysis Saponification R₂-C(O)NH-R₁-COOH amide2 Amide Coupling R₂-C(O)NH-R₁-C(O)NH-R₃ hydrolysis->amide2 Amine (R₃NH₂) HATU, DIPEA final Dasatinib-like Core R₂-C(O)NH-R₁-C(O)NH-R₃ attached to Pyrimidine amide2->final Pyrimidine-Cl Base, Heat dummy1->intermediate:w HATU, DIPEA DMF (Protocol 1) dummy2->hydrolysis:w 1. LiOH, THF/H₂O 2. H⁺

Caption: A multi-step synthetic route to a key kinase inhibitor scaffold.

Note: The above diagram simplifies the structure for clarity. R₁ represents the thiazole ring, R₂ the 2-chloro-6-methylphenyl group, and R₃ a linker to another part of the final inhibitor.

Structure-Activity Relationship (SAR) Insights

The true power of this compound as a building block is realized when exploring the structure-activity relationships of the resulting inhibitors. Modifications at both the C2 and C5 positions can drastically alter potency, selectivity, and pharmacokinetic properties.

  • C5-Position (Amide Substituent): The group attached via the C5-amide bond often probes a hydrophobic pocket adjacent to the hinge region. SAR studies have shown that the nature of this group is critical for potency. For example, in Aurora kinase inhibitors, substitutions on the phenyl ring at this position significantly impact activity.[3][15]

  • C2-Position (Carboxylate-derived group): The C2-position typically points towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing groups that can enhance solubility or modulate cell permeability. In the case of Dasatinib, this position is elaborated into a carboxamide linked to a piperazine-ethanol moiety, which is crucial for its overall profile.[10][11]

Table 2: Exemplary SAR Data for Aminothiazole-based Kinase Inhibitors

Kinase TargetScaffold ModificationResulting Activity (IC₅₀)Key InsightReference
Src Kinase C2-carboxamide with N-(2-chloro-6-methylphenyl)<1 nMThe 2,6-disubstituted phenyl group provides optimal steric and electronic interactions.
Abl Kinase C2-carboxamide conjugated to L-arginine<0.45 nMExtending from the C2 position into variable regions can enhance potency and selectivity.[16]
Aurora A Kinase C5-phenylamide with various substitutions10-1000 nM rangeThe substitution pattern on the C5-phenyl ring is critical for modulating inhibitory activity.[15]
LIMK1/2 Scaffold hopping from initial screen hitLow nMSystematic modification of the aminothiazole core led to potent and selective inhibitors.[17]
p38 MAPK Phenyl-(2-phenylamino-thiazol-5-yl)-methanone0.1 - 2 µMStructure-based design identified key interactions for stabilization in the ATP-binding site.[18]

Conclusion

This compound is a cornerstone building block for the synthesis of 2-aminothiazole-based kinase inhibitors. Its well-defined reactivity allows for the strategic and efficient construction of complex molecules targeting the ATP-binding site of numerous kinases. By providing two distinct points for diversification, it enables medicinal chemists to conduct thorough SAR studies, optimizing compounds for potency, selectivity, and drug-like properties. The protocols and insights provided herein offer a robust foundation for researchers aiming to leverage this privileged scaffold in the discovery and development of novel therapeutics.

References

Application Note: Strategic Derivatization of the 2-Aminothiazole Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a cornerstone structural motif in modern medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds.[1][2] This privileged scaffold is a key component in numerous FDA-approved drugs, demonstrating a wide therapeutic reach that includes anticancer agents (e.g., Dasatinib), anti-inflammatory drugs (e.g., Meloxicam), and antibiotics.[3] The versatility of the 2-aminothiazole core stems from its unique electronic properties and its capacity for extensive chemical modification.

The exocyclic amino group at the 2-position is a particularly valuable handle for derivatization.[4] It serves as a potent hydrogen bond donor and a nucleophilic center, allowing for the strategic introduction of a wide array of functional groups. These modifications are crucial for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal strategies for derivatizing this critical amino group, complete with detailed, field-proven protocols and the scientific rationale underpinning each method.

Core Derivatization Strategies and Protocols

The nucleophilicity of the exocyclic amino group allows for a variety of reliable derivatization reactions. The most common and impactful strategies—N-acylation, N-sulfonylation, N-alkylation/arylation, and urea/thiourea formation—are detailed below.

N-Acylation: Forging the Robust Amide Bond

N-acylation is arguably the most fundamental derivatization of the 2-aminothiazole core. The resulting amide bond is metabolically stable and provides a valuable hydrogen bond donor (N-H) and acceptor (C=O), which can be pivotal for target engagement.

Causality and Experimental Choice: The choice between using a reactive acyl chloride or a carboxylic acid with a coupling agent is dictated by substrate compatibility and desired reaction conditions. Acyl chlorides are highly reactive but generate HCl as a byproduct, necessitating the use of a base to prevent protonation of the starting amine. Amide coupling reagents offer milder conditions and are suitable for more sensitive or complex substrates.

Protocol 2.1.1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of a 2-aminothiazole with an acyl chloride in the presence of a non-nucleophilic base.

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (TEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-aminothiazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine or TEA to the solution and stir for 5 minutes.

    • Add the acyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2.1.2: Amide Coupling using EDC/HOBt

This method is ideal for coupling carboxylic acids directly to the 2-aminothiazole, avoiding the need to prepare the acyl chloride.

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF. Stir at room temperature for 30 minutes to pre-activate the acid.

    • Add the 2-aminothiazole to the mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Once complete, pour the reaction mixture into cold water to precipitate the product or prepare for aqueous extraction.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash successively with 5% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Table 1: Comparison of N-Acylation Methods

ParameterAcyl Chloride MethodEDC/HOBt Coupling Method
Starting Material Carboxylic Acid Derivative (Acyl Chloride)Carboxylic Acid
Reagents Acyl Chloride, Pyridine/TEACarboxylic Acid, EDC, HOBt, DIPEA
Byproducts Pyridinium/Triethylammonium HydrochlorideWater-soluble urea byproduct, HOBt
Conditions Often faster, can be exothermicMilder, room temperature
Advantages High reactivity, simple reagentsBroad substrate scope, good for sensitive molecules
Disadvantages Harsh conditions, HCl byproductMore complex, potential for side reactions

Diagram 1: General Workflow for N-Acylation

cluster_reagents Reagents & Starting Materials cluster_process Process 2-AT 2-Aminothiazole React Combine & React (0°C to RT) 2-AT->React Acid Acyl Chloride or Carboxylic Acid + Coupling Agents Acid->React Base Base (e.g., Pyridine, DIPEA) Base->React Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->React Workup Aqueous Workup & Extraction React->Workup 1. Quench 2. Extract Purify Purification (Chromatography) Workup->Purify Crude Product Product N-Acylated 2-Aminothiazole Purify->Product Pure Product

Caption: Workflow for N-Acylation of 2-Aminothiazole.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in a wide range of drugs. N-sulfonylation of 2-aminothiazole introduces this valuable moiety, which can act as a hydrogen bond donor and mimic the transition state of enzymes.[7][8]

Causality and Experimental Choice: The reaction is typically performed with a sulfonyl chloride in the presence of a base. Aqueous conditions with a mild inorganic base like sodium acetate or sodium carbonate are often effective and environmentally benign.[8] Anhydrous conditions with an organic base like pyridine can also be used, similar to acylation.

Protocol 2.2.1: N-Sulfonylation using a Sulfonyl Chloride

This protocol provides a general method for the synthesis of N-(thiazol-2-yl)benzenesulfonamides.

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Substituted Benzenesulfonyl Chloride (1.1 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • Dichloromethane (DCM) or Water

  • Procedure:

    • Suspend 2-aminothiazole and sodium carbonate in DCM (or water) in a round-bottom flask.[8]

    • Add the benzenesulfonyl chloride portion-wise to the suspension while stirring vigorously.

    • Stir the reaction mixture at room temperature (for DCM) or heat to 50-80°C (for water) for 4-12 hours. Monitor the reaction by TLC.[9]

    • If using DCM, filter off the inorganic salts and concentrate the filtrate. Redissolve in a suitable organic solvent like ethyl acetate.

    • If using water, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the crude product with water and then a small amount of cold ethanol.

    • Purify the product by recrystallization or column chromatography if necessary.

Diagram 2: General Reaction for N-Sulfonylation

Start 2-Aminothiazole + R-SO₂Cl React Reaction (Base, Solvent) Start->React Product N-(Thiazol-2-yl)sulfonamide React->Product Workup & Purification

Caption: N-Sulfonylation of 2-Aminothiazole.

N-Alkylation and N-Arylation: Expanding Structural Diversity

Directly forming C-N bonds to introduce alkyl or aryl groups offers a powerful way to explore new chemical space. However, these reactions can be more challenging than acylation or sulfonylation due to issues with regioselectivity and over-alkylation.

Reductive Amination (N-Alkylation): This is a robust and widely used method for introducing alkyl groups. It proceeds via the in-situ formation of an imine between the 2-aminothiazole and an aldehyde or ketone, which is then immediately reduced by a mild reducing agent.[10]

Causality and Experimental Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the carbonyl starting material but is reactive enough to reduce the formed iminium ion.[11] Sodium cyanoborohydride can also be used, often in alcoholic solvents.[12]

Protocol 2.3.1: N-Alkylation via Reductive Amination

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • Combine the 2-aminothiazole, aldehyde/ketone, and a catalytic amount of acetic acid in DCE under an inert atmosphere.[13]

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Buchwald-Hartwig Amination (N-Arylation): This palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds and is indispensable for synthesizing N-aryl-2-aminothiazoles.[14][15]

Causality and Experimental Choice: The success of this reaction hinges on the correct combination of a palladium precursor, a phosphine ligand, and a base. The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[16] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often highly effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.[17]

Protocol 2.3.2: N-Arylation via Buchwald-Hartwig Amination

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Aryl Halide (e.g., Aryl Bromide) (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)

    • Phosphine Ligand (e.g., XPhos) (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the Pd precursor, phosphine ligand, and NaOtBu under an inert atmosphere.

    • Add the 2-aminothiazole and the aryl halide.

    • Add anhydrous toluene via syringe.

    • Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water or saturated ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Urea and Thiourea Formation

Reacting the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are featured in many kinase inhibitors.

Protocol 2.4.1: Synthesis of N-Thiazolyl Ureas

  • Materials:

    • 2-Aminothiazole (1.0 eq)

    • Aryl or Alkyl Isocyanate (1.05 eq)

    • Anhydrous THF or Pyridine

  • Procedure:

    • Dissolve the 2-aminothiazole in anhydrous THF or pyridine in a flask under an inert atmosphere.[1]

    • Add the isocyanate dropwise at room temperature. The reaction is often exothermic.

    • Stir the mixture for 1-6 hours at room temperature. The product often precipitates from the solution.

    • If a precipitate forms, collect it by filtration, wash with cold THF or diethyl ether, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization of Derivatized Products

Confirmation of successful derivatization requires thorough analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the N-H protons of the starting amine (or a shift downfield) and the appearance of new signals corresponding to the added moiety.[18][19] For example, in acylation, a new amide N-H singlet will typically appear downfield (>8 ppm). ¹³C NMR will show new signals for the carbonyl, sulfonyl, or newly introduced alkyl/aryl carbons.[20][21]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the new compound.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, a successful acylation will show a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹.[19]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., moisture in acyl chloride).2. Insufficient base.3. Catalyst poisoning (for Pd-catalyzed reactions).4. Poor solubility of starting materials.1. Use freshly opened or purified reagents.2. Increase base stoichiometry to 2.0-2.5 eq.3. Ensure all glassware is clean and reactions are run under a strict inert atmosphere.4. Try a different solvent (e.g., DMF, Dioxane).
Multiple Products / Side Reactions 1. Di-acylation or di-alkylation.2. Reaction at the ring nitrogen (less common but possible).3. Decomposition of starting material or product.1. Use a controlled stoichiometry of the electrophile (1.0-1.1 eq); add it slowly at low temperature.2. Use milder conditions; bulky protecting groups on the ring can prevent this.3. Lower the reaction temperature; reduce reaction time.
Difficulty in Purification 1. Product is too polar or non-polar.2. Byproducts have similar polarity to the product (e.g., EDC-urea byproduct).1. Adjust the mobile phase for column chromatography; consider reverse-phase HPLC.2. For EDC coupling, perform an acidic wash (e.g., 1M HCl) to protonate and remove the urea byproduct.

Conclusion

The 2-aminothiazole scaffold is a remarkably versatile platform for drug discovery. The derivatization of its exocyclic amino group through robust chemical transformations like N-acylation, N-sulfonylation, N-alkylation, and urea formation allows for systematic and extensive exploration of structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel 2-aminothiazole derivatives, accelerating the journey toward new therapeutic breakthroughs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-aminothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-aminothiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Consistently Low Overall Yield

Question: My synthesis of this compound is resulting in a consistently low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch thiazole synthesis, the primary route for this compound, can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]

    • Temperature: The reaction between the α-halo ester and thiourea requires a specific temperature range to proceed efficiently. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, prolonged reaction times, especially at elevated temperatures, can promote side reactions and product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

    • Concentration: The concentration of reactants can influence the reaction rate. Highly diluted solutions may lead to slow reaction rates, while overly concentrated mixtures can sometimes promote the formation of byproducts.

  • Purity of Reagents and Solvents: The purity of your starting materials and solvents is paramount for a successful synthesis.

    • α-Halo Ester: The stability of the α-halo ester, such as methyl 2-chloro-3-oxobutanoate or methyl 2-bromo-3-oxobutanoate, is critical. These reagents can degrade over time, especially if exposed to moisture. It is advisable to use freshly prepared or purified α-halo esters.

    • Thiourea: While generally stable, ensure the thiourea used is of high purity.

    • Solvents: The presence of water in the solvent can lead to hydrolysis of the ester and other side reactions. Using anhydrous solvents is recommended, especially if the reaction is sensitive to moisture.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics, resulting in lower yields.[1] Ensure vigorous and consistent stirring throughout the reaction.

  • Side Reactions: The Hantzsch synthesis can be accompanied by side reactions that consume starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of the α-halo ester.

Experimental Protocol for Yield Optimization:

To systematically optimize the yield, consider running a series of small-scale parallel experiments, varying one parameter at a time (e.g., temperature, solvent, catalyst).

Parameter Condition A Condition B Condition C Expected Outcome
Temperature Room Temperature50°C80°CDetermine the optimal temperature for maximizing yield while minimizing byproduct formation.
Solvent EthanolAcetonitrileDimethylformamide (DMF)Identify the solvent that provides the best solubility for reactants and facilitates the reaction.
Base (optional) NonePyridineTriethylamineEvaluate if a non-nucleophilic base can improve the yield by neutralizing the acid formed during the reaction.
Issue 2: Impure Product After Work-up and Purification

Question: After purification by recrystallization or column chromatography, my this compound is still impure. What are the likely impurities and how can I remove them?

Answer: Impurities in the final product can arise from unreacted starting materials, side products, or decomposition products.

Potential Impurities and Purification Strategies:

  • Unreacted Thiourea: Thiourea is soluble in water and can often be removed during the aqueous work-up. If it persists, recrystallization from a suitable solvent system like ethanol/water can be effective.[2]

  • Unreacted α-Halo Ester: This can be a persistent impurity. Careful column chromatography is often required for its removal.

  • Side Products: The formation of isomeric thiazoles or other condensation products can lead to impurities that are difficult to separate due to similar polarities.

    • Recrystallization: This is a powerful technique for purifying crystalline solids.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.[3]

    • Column Chromatography: For challenging separations, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed. Monitor the fractions carefully by TLC to isolate the pure product.

Issue 3: Reaction Stalls and Does Not Go to Completion

Question: My reaction to synthesize this compound seems to start but then stalls, leaving a significant amount of starting material unreacted. What could be the cause?

Answer: A stalled reaction can be frustrating, but it often points to a specific issue with the reaction conditions or reagents.

Potential Causes and Solutions:

  • Deactivation of Reactants: One of the reactants might be degrading under the reaction conditions. As mentioned earlier, α-halo esters can be unstable.

  • Insufficient Activation Energy: The reaction may require a higher temperature or the addition of a catalyst to overcome the activation energy barrier. Some variations of the Hantzsch synthesis utilize catalysts to improve the reaction rate and yield.[4][5]

  • pH of the Reaction Mixture: The Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions. The formation of hydrohalic acid (HX) as a byproduct can inhibit the reaction. The addition of a non-nucleophilic base can sometimes be beneficial.

  • Atmospheric Moisture: If the reaction is sensitive to moisture, ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the Hantzsch thiazole synthesis.[6][7] This involves the condensation reaction between an α-halo ester (e.g., methyl 2-chloro-3-oxobutanoate) and thiourea.[2][8]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • An α-halo ester, typically methyl 2-chloro-3-oxobutanoate or methyl 2-bromo-3-oxobutanoate.

  • Thiourea.

Q3: What are the typical reaction conditions?

The reaction is often carried out in a protic solvent like ethanol or methanol at temperatures ranging from room temperature to reflux.[2] The reaction time can vary from a few hours to overnight.

Q4: Are there any alternative synthesis methods?

While the Hantzsch synthesis is the most common, other methods have been reported. These include variations using different starting materials or catalysts to improve yield and reaction conditions.[6][9] For instance, some methods employ a one-pot synthesis from β-keto esters and N-bromosuccinimide (NBS) followed by reaction with thiourea.[10][11]

Q5: What safety precautions should be taken during this synthesis?

  • α-Halo esters are lachrymators and should be handled in a well-ventilated fume hood.

  • Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis reagents Methyl 2-halo-3-oxobutanoate + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization Tautomerization & Ring Closure product This compound cyclization->product Aromatization

Caption: The Hantzsch synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions monitor_reaction Monitor Reaction by TLC/LC-MS start->monitor_reaction optimize Systematically Optimize Reaction Parameters check_reagents->optimize If Impurities Found check_conditions->optimize If Suboptimal monitor_reaction->optimize If Side Reactions or Decomposition Observed

Caption: A systematic workflow for troubleshooting low reaction yields.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Methyl 2-chloro-3-oxobutanoate

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in anhydrous ethanol.

  • Addition of α-Halo Ester: To the stirred solution, add methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

References

Common side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

<PharmaSynth Solutions - Technical Support Center >

Topic: Synthesis of 2-Aminothiazole Derivatives Guide Version: 1.0 Last Updated: December 31, 2025

Introduction

Welcome to the PharmaSynth Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole derivatives. As a core heterocyclic scaffold in numerous pharmaceuticals, the successful synthesis of 2-aminothiazoles is critical.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method for this transformation, typically involving the condensation of an α-haloketone with a thiourea.[4][5]

While robust, this reaction is not without its challenges. This document provides in-depth troubleshooting advice, addresses frequently encountered side reactions, and offers optimization strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

Answer: Low yields are a frequent issue and can stem from several factors related to reagents, reaction conditions, and competing side reactions.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: These reagents can be lachrymatory and unstable. Ensure they are used fresh or purified before use. Impurities can lead to undesirable side reactions.

    • Thiourea Purity: Use high-purity thiourea. Contaminants can interfere with the cyclization process.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is crucial. Ethanol is a common choice, but screening other solvents like methanol or solvent/water mixtures can be beneficial.[6]

    • Temperature: While reflux is standard, the reaction may require optimization.[6] For some substrates, lower temperatures may be necessary to prevent byproduct formation, whereas for others, microwave-assisted heating can dramatically improve yields and reduce reaction times.[6]

    • Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prolonged reaction times can lead to the degradation of the product or the formation of impurities.[6]

  • Inefficient Cyclization:

    • The final cyclization and dehydration steps can be sluggish. The use of a mild acid or base catalyst can sometimes promote this step.[6] Greener, reusable catalysts like silica-supported tungstosilisic acid have also proven effective.[6][7]

Q2: I've isolated a major byproduct with a mass corresponding to two thiazole units minus ammonia. What is this impurity?

Answer: You are likely observing the formation of a dithiazolyl-amine or a related condensed byproduct. This is a known side reaction in Hantzsch synthesis, especially under certain conditions.

Mechanism of Formation:

This byproduct arises when a molecule of the already-formed 2-aminothiazole acts as a nucleophile. It can react with another molecule of the α-haloketone or an intermediate, leading to a second cyclization and condensation event.

Troubleshooting & Prevention:

  • Stoichiometry Control: Ensure you are not using a large excess of the α-haloketone. A slight excess of thiourea is often preferred. A common starting point is a 1:1.5 ratio of α-haloketone to thiourea.[5]

  • Temperature Management: High temperatures can promote this and other side reactions.[6] Consider running the reaction at a lower temperature for a longer duration. Monitor via TLC to find the optimal balance between reaction completion and byproduct formation.

  • Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the α-haloketone solution to the heated solution of thiourea. This keeps the instantaneous concentration of the electrophile low, favoring the desired intramolecular cyclization over the intermolecular side reaction.

Workflow: Diagnosing and Mitigating Dithiazolyl-Amine Formation

G cluster_0 Diagnosis cluster_1 Mitigation Strategy start High MW Byproduct Detected (e.g., via LC-MS) check_mass Mass consistent with (2 * Product) - NH3 ? start->check_mass Analyze Mass Spectrum adjust_stoich Adjust Stoichiometry (Increase Thiourea excess) check_mass->adjust_stoich purify Purify via Column Chromatography check_mass->purify No (Impurity is different) lower_temp Lower Reaction Temp. & Monitor via TLC adjust_stoich->lower_temp slow_addition Implement Slow Addition of α-Haloketone lower_temp->slow_addition

Caption: Troubleshooting workflow for dithiazolyl side products.

Q3: My TLC shows multiple spots, and purification by crystallization is difficult. What's happening?

Answer: A complex reaction mixture often points to multiple competing pathways or degradation. Besides the dithiazolyl-amine mentioned in Q2, other side reactions can occur.

Potential Side Reactions:

  • Formation of Imidazoles: If thioamides other than thiourea are used, rearrangement and cyclization can sometimes lead to imidazole byproducts.

  • Reaction at the Carbonyl Group: The α-haloketone can undergo reactions typical of ketones, such as aldol condensations, especially if basic conditions are not carefully controlled.

  • Hydrolysis of α-Haloketone: In aqueous or protic solvents, the α-haloketone can hydrolyze back to the corresponding ketone and halide, reducing the concentration of your key electrophile.

Optimization Protocol to Improve Selectivity:

This protocol aims to minimize side reactions by optimizing key parameters.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolAnhydrous Ethanol or ACNReduces potential for hydrolysis of the α-haloketone.
Temperature Reflux (e.g., ~78°C in EtOH)50-60°C or MicrowaveLower thermal energy can disfavor higher activation energy side reactions.[6]
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of sensitive substrates or intermediates.
pH Control None (self-acidifying)Buffered or mild baseIncorrect pH can promote unwanted side reactions.[6]

Step-by-Step Experimental Protocol (Optimized):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add thiourea (1.2 mmol).

  • Solvent Addition: Add 10 mL of anhydrous ethanol. Begin stirring and gently heat the mixture to 60°C under a nitrogen atmosphere.

  • Reagent Addition: Dissolve the α-haloketone (1.0 mmol) in 5 mL of anhydrous ethanol. Using a syringe pump, add this solution dropwise to the stirred thiourea suspension over 30 minutes.

  • Reaction Monitoring: Maintain the temperature at 60°C. Monitor the reaction every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a beaker containing 20 mL of a 5% aqueous sodium bicarbonate solution and stir.[5]

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold water, and air dry to obtain the crude product.[5]

  • Purification: If impurities persist, purify the crude solid using column chromatography on silica gel.

Q4: Are there alternative, "greener" synthetic routes to 2-aminothiazoles if the Hantzsch synthesis proves problematic?

Answer: Yes, significant research has been dedicated to developing more environmentally friendly and alternative synthetic pathways.

  • Water as a Solvent: Several studies have demonstrated the viability of using water as a solvent for the Hantzsch synthesis, often coupled with microwave irradiation or the use of phase-transfer catalysts.[6]

  • Solvent-Free Grinding: Mechanical grinding of the solid reactants (α-haloketone and thiourea) at room temperature can afford the product in high yields without any solvent, simplifying work-up and reducing waste.[6]

  • Multicomponent Reactions: Modern variations involve one-pot, multicomponent reactions that build the necessary precursors in situ. For example, methods using elemental sulfur, enaminones, and cyanamide provide access to highly substituted 2-aminothiazoles.[8][9]

  • From Vinyl Azides: An alternative (non-Hantzsch) approach involves the reaction of vinyl azides with potassium thiocyanate, catalyzed by palladium or iron, to construct the 2-aminothiazole ring.[10] This method offers a different retrosynthetic disconnection and may be suitable for substrates incompatible with Hantzsch conditions.

Mechanistic Overview: The Hantzsch Thiazole Synthesis

Understanding the core mechanism is key to troubleshooting. The reaction proceeds through several distinct steps.

G Reagents α-Haloketone + Thiourea SN2_Intermediate S-Alkylated Isothiouronium Salt Reagents->SN2_Intermediate 1. S-Alkylation (SN2) Cyclization_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclization_Intermediate 2. Intramolecular   Cyclization Product 2-Aminothiazole Cyclization_Intermediate->Product 3. Dehydration

Caption: Key steps in the Hantzsch 2-aminothiazole synthesis.

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 fashion.[5][11]

  • Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate attacks the carbonyl carbon to form a five-membered heterocyclic intermediate.

  • Dehydration: This intermediate readily loses a molecule of water to form the aromatic 2-aminothiazole ring.[5]

Understanding that the initial step is an SN2 reaction helps explain why sterically hindered α-haloketones may react more slowly. The subsequent cyclization and dehydration are crucial for the final product formation, and issues at these stages often lead to low yields.

References

Technical Support Center: Isolation of 2-Amino-5-halothiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with 2-amino-5-halothiazole intermediates. These scaffolds are critical building blocks in medicinal chemistry, but their synthesis and isolation can present significant challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and improve the efficiency and success of your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and isolation of 2-amino-5-halothiazole intermediates in a practical, question-and-answer format.

Question: My halogenation reaction of 2-aminothiazole results in a complex mixture with multiple spots on my TLC plate. How can I improve the selectivity for the desired 5-halo product?

Answer: This is a classic selectivity challenge. The 2-aminothiazole ring has multiple reactive sites. The formation of a complex mixture typically points to two main issues: over-halogenation and side reactions involving the exocyclic amino group.

  • Causality: The C-5 position of the 2-aminothiazole is highly activated towards electrophilic substitution. However, under harsh conditions, the reaction may not stop at mono-halogenation, leading to di-halogenated byproducts. Furthermore, the amino group can react with certain halogenating agents or undergo oxidation.

  • Strategic Solutions:

    • Choice of Halogenating Agent: Switch from aggressive reagents like elemental bromine (Br₂) or chlorine (Cl₂) to milder, more controlled sources. N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are excellent alternatives that provide a slow, steady concentration of the electrophilic halogen, minimizing over-reaction.[1]

    • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Begin with one equivalent and incrementally add small portions while monitoring the reaction progress by TLC or LC-MS.

    • Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C). This reduces the reaction rate and enhances selectivity by favoring the kinetically preferred product.

    • Solvent Effects: The choice of solvent can significantly influence reactivity. Aprotic solvents like DMF or THF are commonly used. Acetic acid can also be employed, but it's important to be aware that acidic conditions can affect the stability of the product.[2]

Question: During workup and purification, my isolated 2-amino-5-halothiazole appears unstable and decomposes over time. What causes this, and how can I prevent it?

Answer: 2-amino-5-halothiazole intermediates can exhibit stability issues, particularly in the presence of light, heat, or certain nucleophiles. The electron-donating amino group and the electron-withdrawing halogen create a push-pull system that can render the thiazole ring susceptible to nucleophilic aromatic substitution or decomposition.

  • Causality: The halide at the C-5 position can be displaced by strong nucleophiles.[3] Additionally, these compounds can be sensitive to acidic or basic conditions during aqueous workup, leading to hydrolysis or other degradation pathways. Self-condensation or polymerization, though less common, can also occur upon prolonged storage, especially if impurities are present.

  • Stabilization Protocol:

    • Minimize Exposure: Protect the compound from direct light and heat at all stages. Use amber vials for storage and perform purifications promptly after synthesis.

    • Neutral Workup: During the aqueous workup, ensure the pH is maintained as close to neutral as possible. Use mild bases like sodium bicarbonate for neutralization instead of strong hydroxides.[4]

    • Thorough Drying: Residual water or solvents can promote degradation. Dry the isolated product thoroughly under high vacuum.

    • Inert Atmosphere Storage: For long-term storage, keep the solid product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., < 4 °C).

Question: I'm struggling to purify my crude 2-amino-5-bromothiazole. Recrystallization attempts lead to "oiling out," and column chromatography gives poor separation. What are my options?

Answer: Purification is often the most significant hurdle. "Oiling out" during recrystallization is a common problem that occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystal lattice.[5] This is often due to a high impurity load or an inappropriate solvent choice.

  • Causality & Troubleshooting Workflow: The polarity of 2-amino-5-halothiazoles, with both a basic amino group and a lipophilic halogen, makes solvent selection for both recrystallization and chromatography non-trivial. The workflow below provides a systematic approach to tackling this issue.

Caption: Decision workflow for purifying 2-amino-5-halothiazoles.

  • For Recrystallization: If "oiling out" persists, consider a solvent/anti-solvent system. For example, dissolve the crude product in a minimum of hot ethanol (a good solvent) and then slowly add water (an anti-solvent) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[6]

  • For Column Chromatography: Use a silica gel column. The key is finding the right eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexane. Adding a small amount (~0.5%) of triethylamine to the eluent can prevent the basic amino group from streaking on the acidic silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing 2-amino-5-halothiazoles? A1: The most direct and widely used method is the electrophilic halogenation of a parent 2-aminothiazole.[3][4] The classic Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with thiourea, is fundamental for creating the core ring structure, but direct halogenation is the typical path to the 5-halo intermediate from an existing 2-aminothiazole.[7][8]

Q2: Can I use acid-base extraction to purify my 2-amino-5-halothiazole? A2: Yes, this can be a very effective initial purification step. The exocyclic amino group is basic and can be protonated. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with a dilute aqueous acid (e.g., 1M HCl), the desired product will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., sodium bicarbonate) and re-extracting with an organic solvent will recover the purified product.[6] This is particularly useful for removing non-polar, non-basic starting materials or byproducts.

Q3: What are the expected spectroscopic signatures for a 2-amino-5-bromothiazole? A3: Spectroscopic characterization is essential to confirm the structure and purity. While exact values vary, here are the expected features based on analogous structures:[9][10]

Technique Expected Observations
¹H NMR - A broad singlet for the -NH₂ protons (typically ~7.5 ppm in DMSO-d₆). - A singlet for the C4-H proton of the thiazole ring (typically ~7.0-8.0 ppm). The exact shift is solvent-dependent.
¹³C NMR - C2 (bearing the amino group) will be highly deshielded (~170 ppm). - C5 (bearing the halogen) will be significantly shielded compared to a C-H carbon (~100-110 ppm). - C4 will appear in the aromatic region (~140-150 ppm).
Mass Spec (MS) Look for the characteristic isotopic pattern of bromine (M+ and M+2 peaks with a ~1:1 ratio) or chlorine (M+ and M+2 peaks with a ~3:1 ratio). This is a definitive confirmation of successful halogenation.
FT-IR - N-H stretching of the primary amine (two bands in the 3100-3400 cm⁻¹ region). - C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).

Q4: Are there any one-pot methods that avoid isolating the halogenated intermediate? A4: Yes, some methodologies have been developed to perform halogenation followed by a subsequent reaction (like a nucleophilic substitution) in a single pot.[3] These approaches can improve efficiency by avoiding the challenging isolation of the intermediate. The main advantage is that the often-unstable 2-amino-5-halothiazole is generated and consumed in situ.[4] However, these one-pot reactions require careful optimization to ensure the conditions for the first step are compatible with the reagents for the second step.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is designed to purify crude 2-amino-5-halothiazole that is relatively free of major impurities.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and keep the solution hot for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add deionized water dropwise to the hot, clear filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.[6]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (<50 °C) to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for complex mixtures or when recrystallization fails.

Caption: Workflow for flash column chromatography.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The ideal Rf value for the desired compound should be between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or a stronger solvent and inject it carefully onto the column bed.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase from 5% to 40% Ethyl Acetate over 10-15 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-amino-5-halothiazole.

References

Overcoming low yields in 2-aminothiazole synthesis due to poor nucleophilicity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, focusing specifically on overcoming low yields that arise from the poor nucleophilicity of thioamide reactants. As your virtual application scientist, I will walk you through the causality behind common issues and provide field-proven protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and why is it a cornerstone reaction?

The Hantzsch thiazole synthesis is a classic and widely utilized chemical reaction for synthesizing the thiazole ring system.[1][2] First described by Arthur Hantzsch in 1887, it typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] The resulting 2-aminothiazole scaffold is a "privileged pharmacophore," meaning it is a core structural component in numerous FDA-approved drugs and biologically active compounds, valued for its broad range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6][7][8] The reaction's enduring popularity stems from its simplicity, use of readily available starting materials, and the formation of stable, aromatic products, often in high yields under optimized conditions.[2][9][10]

Q2: How does the nucleophilicity of the thioamide impact the reaction yield?

The Hantzsch synthesis begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][11] The nucleophilicity of this sulfur atom is therefore critical for the initial, rate-determining step. A highly nucleophilic sulfur will lead to a faster and more efficient initial condensation. Conversely, if the thioamide is substituted with electron-withdrawing groups, the electron density on the sulfur atom is reduced, making it a poorer nucleophile. This decreased nucleophilicity can lead to several problems:

  • Slow Reaction Rates: The initial SN2 attack is sluggish, requiring longer reaction times or harsher conditions.

  • Low Conversion: The reaction may not proceed to completion, leaving significant amounts of unreacted starting materials.[12]

  • Increased Side Reactions: Slower desired reactions give more time for competing side pathways, such as dimerization or decomposition of the starting materials, to occur.[12]

Q3: What are the most common causes of low yields in this synthesis?

Low yields in the Hantzsch synthesis can typically be traced back to a few key factors:

  • Poor Reactant Quality: Impurities in the α-haloketone or thioamide can introduce competing side reactions. For example, contamination of the thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.[12]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical parameters that significantly influence the outcome.[12][13]

  • Low Reactant Nucleophilicity: As discussed in Q2, thioamides with poor nucleophilicity are a primary cause of low conversion and yield.

  • Side Product Formation: Besides oxazoles, other side products can include isomeric thiazoles or polymers formed from the self-condensation of reactants.[12]

Q4: Are there "greener," more environmentally friendly methods for this synthesis?

Absolutely. Significant research has focused on developing more sustainable protocols for the Hantzsch synthesis. These "green" approaches include:

  • Use of Water as a Solvent: Water is a safe, cheap, and environmentally benign solvent, and several successful protocols utilize it, often in a mixture with ethanol.[13][14]

  • Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for simple recovery by filtration and reuse, minimizing waste.[10][13]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[12][13]

  • Solvent-Free Conditions: Some methods utilize grinding or basic alumina support under solvent-free conditions, which drastically reduces volatile organic compound (VOC) waste.[13][15]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a problem-solution format.

Problem: My reaction shows very low or no product yield, with starting materials largely unconsumed.

This is a classic symptom of poor reaction kinetics, often stemming from insufficient nucleophilicity of the thioamide or suboptimal reaction conditions.

Possible Cause 1: Insufficient Nucleophilicity of the Thioamide

The electronic properties of substituents on your thioamide can drastically reduce the nucleophilicity of the sulfur atom.

  • Expert Explanation: The initial SN2 attack is the reaction's critical first step. If the thioamide's sulfur is not electron-rich enough, this step will not proceed efficiently. The solvent environment plays a crucial role here; polar protic solvents like ethanol can stabilize the transition state, facilitating the reaction.

  • Suggested Solution: Optimize the Solvent System

    • Screen Solvents: While ethanol is common, screen other solvents or mixtures. A 1:1 ethanol/water mixture has been shown to improve yields in some cases.[14]

    • Consider "Green" Solvents: Polyethylene glycol (PEG-400) can serve as a reaction medium and has been shown to promote the reaction, sometimes even at room temperature.[15]

Possible Cause 2: Suboptimal Reaction Temperature or Time

The reaction often requires an energy input to overcome the activation barrier, especially with less reactive substrates.

  • Expert Explanation: The final step of the Hantzsch synthesis is a dehydration reaction to form the stable aromatic ring.[2][16] This step is often the slowest and benefits from heating. Without sufficient heat, the reaction can stall at the cyclic intermediate stage.

  • Suggested Solution: Modify Thermal Conditions & Monitor Progress

    • Increase Temperature: If you are running the reaction at room temperature, try heating it to reflux in a suitable solvent like ethanol.[12]

    • Utilize Microwave Synthesis: For rapid optimization, microwave heating is an excellent choice. It can reduce reaction times to minutes and often significantly boosts yields.[12][13]

    • Monitor with TLC: Don't rely on a fixed reaction time. Monitor the consumption of your starting materials using Thin Layer Chromatography (TLC).[12] This provides direct evidence of whether the reaction is progressing and helps determine the optimal reaction time, preventing the formation of degradation products from excessive heating.

Possible Cause 3: Ineffective or Absent Catalyst

For challenging substrates, a catalyst can be essential to drive the reaction forward.

  • Expert Explanation: Catalysts can increase the rate of reaction by providing an alternative, lower-energy pathway. In this synthesis, acid catalysts can activate the carbonyl group of the α-haloketone, making it more electrophilic and susceptible to attack by the weakly nucleophilic thioamide.

  • Suggested Solution: Introduce a Catalyst

    • Acid Catalysis: Add a catalytic amount of an acid like p-Toluenesulfonic acid (p-TsA) to your reaction mixture.[12]

    • Heterogeneous Catalysis: Employ a reusable solid acid catalyst like Nafion-H or montmorillonite-K10 clay.[15][17] This simplifies workup, as the catalyst can be filtered off.

    • Iodine Catalysis: Molecular iodine can be used as a catalyst, particularly in one-pot syntheses starting from a ketone and thiourea, where it facilitates the in situ formation of the α-iodoketone intermediate.[8][18]

Problem: My TLC plate shows multiple spots, indicating a mixture of products.

The formation of impurities is a clear sign that side reactions are outcompeting your desired synthesis pathway.

Possible Cause 1: Formation of Isomeric Side Products

With N-substituted thioureas, the cyclization step can proceed via two different pathways, leading to either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.

  • Expert Explanation: The regioselectivity of the cyclization is highly dependent on the reaction's pH. In neutral or basic conditions, the more nucleophilic nitrogen of the thioamide attacks the carbonyl, leading to the 2-aminothiazole. Under strongly acidic conditions, protonation alters the nucleophilicity of the nitrogens, and the reaction can favor the formation of the 2-imino isomer.[19]

  • Suggested Solution: Control the Reaction pH

    • Maintain Neutral Conditions: For the synthesis of 2-aminothiazoles, ensure the reaction is run under neutral or slightly basic conditions. Often, the reaction is self-neutralizing as HBr is released, but if using a substituted thiourea, adding a mild, non-nucleophilic base like sodium bicarbonate may be beneficial.[9]

    • Avoid Strong Acid: Unless the 2-imino isomer is the desired product, avoid using strong mineral acids as catalysts or solvents.[19]

Possible Cause 2: Contamination of Starting Materials

As mentioned in the FAQs, impurities are a common culprit.

  • Expert Explanation: The α-haloketones are lachrymatory and can be unstable, while thioamides can contain unreacted starting materials or byproducts from their own synthesis.

  • Suggested Solution: Verify Purity of Reactants

    • Purify Starting Materials: Recrystallize the α-haloketone and thioamide before use.

    • Characterize Reactants: Confirm the purity of your starting materials using techniques like NMR spectroscopy and melting point analysis.

    • Proper Storage: Store α-haloketones in a cool, dark place to prevent decomposition.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield or No Reaction check_sm Check Starting Material Purity start->check_sm Is SM pure? optimize_cond Optimize Reaction Conditions start->optimize_cond Conditions optimal? identify_sp Identify Side Products (TLC/NMR) start->identify_sp Side products present? purify Recrystallize or Re-purify Reactants check_sm->purify No change_temp Adjust Temperature (Reflux / Microwave) optimize_cond->change_temp change_solvent Screen Solvents (EtOH, EtOH/H2O, PEG) optimize_cond->change_solvent add_catalyst Add Catalyst (p-TsA, Iodine, Solid Acid) optimize_cond->add_catalyst control_ph Adjust pH to Control Regioselectivity identify_sp->control_ph Isomer formation purify->optimize_cond success Improved Yield change_temp->success change_solvent->success add_catalyst->success control_ph->success

Caption: A logical workflow for troubleshooting low yields.

Protocols & Methodologies

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard Hantzsch synthesis, adapted from established procedures.[9]

  • Reactant Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1 eq.) and thiourea (7.5 mmol, 1.5 eq.).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to ~100°C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate/50% hexane).

  • Work-up: Once the starting material is consumed, remove the vial from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. The neutral product should precipitate.

  • Isolation: Filter the solid product using a Buchner funnel, washing the filter cake with cold water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to a constant weight.

Protocol 2: Catalyzed, One-Pot Synthesis of 2-Aminothiazole Derivatives

This protocol uses a reusable catalyst for a more environmentally friendly and efficient synthesis, adapted from a multi-component procedure.[10][13]

  • Reactant Setup: In a round-bottom flask, combine the α-bromo ketone (1 mmol, 1 eq.), thiourea (1 mmol, 1 eq.), a substituted benzaldehyde (1 mmol, 1 eq.), and silica-supported tungstosilicic acid (SiW/SiO₂, 15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1:1 v/v) mixture.

  • Reaction: Stir the mixture at 65°C. Monitor the reaction by TLC. The reaction is typically complete within 2-3.5 hours.

  • Catalyst Recovery: Filter the hot solution to remove the solid catalyst. Wash the recovered catalyst with hot ethanol; it can be dried and reused.

  • Product Isolation: Allow the filtrate to cool. The product may precipitate or crystallize upon cooling. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the accepted multi-step mechanism for the Hantzsch synthesis.[2][11]

HantzschMechanism reactants α-Haloketone + Thioamide step1_label 1. Nucleophilic Attack (SN2) int1 S-Alkylation Intermediate (SN2 Adduct) step2_label 2. Intramolecular Cyclization int2 Cyclic Hemiaminal Intermediate step3_label 3. Dehydration (-H2O) product 2-Aminothiazole step1_label->int1 step2_label->int2 step3_label->product

Caption: The multi-step mechanism of the Hantzsch thiazole synthesis.

Data Summary

The choice of catalyst and solvent can have a profound impact on reaction efficiency. The tables below summarize representative data to guide your experimental design.

Table 1: Effect of Catalyst on Yield and Reaction Time

Catalyst Catalyst Loading (mol%) Time (h) Yield (%) Reference
None 0 > 12 < 40 [10][12]
p-TsOH 10 4-6 ~75 [12]
SiW/SiO₂ 15 2-3 87-90 [10][13]

| Iodine | 10 | 3-5 | ~85 |[18][20] |

Table 2: Effect of Solvent on Yield under Reflux Conditions

Solvent Temperature (°C) Yield (%) Reference
Water 100 ~60 [14]
Ethanol 78 ~75 [14]
Methanol 65 ~70 [14]

| Ethanol/Water (1:1) | 85-90 | 87 |[14] |

References

Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 2-Amino-Thiazole-5-Carboxylic-Acid Derivatives

Welcome to the technical support guide for the purification of 2-amino-thiazole-5-carboxylic-acid derivatives via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying these derivatives?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[2] In an ideal recrystallization, your crude 2-amino-thiazole-5-carboxylic-acid derivative is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the derivative decreases, causing it to crystallize out of the solution in a purified form. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3]

Q2: What defines a "good" recrystallization solvent for this class of compounds?

Selecting the right solvent is the most critical step for a successful recrystallization.[4] The ideal solvent should meet several criteria:

  • High Solubility at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[1]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.[1] This ensures maximum recovery of the purified crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[4] Additionally, a volatile solvent is easier to remove from the final crystals.[5]

  • Inertness: The solvent must not react chemically with your 2-amino-thiazole-5-carboxylic-acid derivative.[5]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they stay in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[2]

Q3: How should I perform a small-scale solvent screen?

Trial and error is often necessary to find the best solvent.[4] A systematic small-scale screen is highly efficient:

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, THF, hexane) dropwise at room temperature.[6] Observe if the compound dissolves readily. If it does, that solvent is likely too good for recrystallization on its own.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large quantity of pure crystals upon cooling.[5]

Q4: What are some common and effective solvent systems for these derivatives?

The 2-amino-thiazole-5-carboxylic-acid core is polar, containing amine, carboxylic acid, and heterocyclic nitrogen functionalities. Therefore, polar solvents and mixtures are often effective.

  • Single Solvents: Alcohols (methanol, ethanol), ethers (THF), esters, and water are commonly used.[7] For derivatives with acidic protons, like the carboxylic acid, purification can sometimes be achieved by dissolving the compound in a dilute aqueous base (like sodium carbonate) and re-precipitating the pure solid by acidifying with an acid like acetic acid.[8][9]

  • Mixed Solvents (Solvent Pairs): A mixed solvent system is useful when no single solvent has the ideal solubility profile.[10] This involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble.[4] The two solvents must be miscible.[10] For these polar derivatives, common pairs include:

    • Methanol/Water[7]

    • Ethanol/Water[4]

    • Tetrahydrofuran (THF)/Hexane[7]

    • Acetone/Hexane[11]

The procedure involves dissolving the compound in a minimum of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

Data Summary: Potential Solvents
SolventPolarityBoiling Point (°C)Common Use Case for Thiazole Derivatives
WaterHigh100Good for highly polar derivatives; often used as the "bad" solvent in a mixed pair.[7][11]
MethanolHigh65A strong "good" solvent for dissolving polar compounds.[7]
EthanolHigh78A common and effective general-purpose solvent for compounds with moderate polarity.[11]
Tetrahydrofuran (THF)Medium66Good for dissolving a range of derivatives; often paired with an anti-solvent.[7]
Ethyl AcetateMedium77Effective for derivatives with ester functionalities or moderate polarity.[11]
HexaneLow69Typically used as the "bad" or "anti-solvent" to induce precipitation from a more polar solvent.[7][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[2] This is often caused by the boiling point of the solvent being too high, the presence of significant impurities that depress the compound's melting point, or the solution cooling too rapidly.[2][12]

Solutions:

  • Reheat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the saturation point, then allow it to cool much more slowly.[12]

  • Lower the Solution Temperature: Try to induce crystallization at a lower temperature by adding a seed crystal or scratching the flask before significant cooling has occurred.

  • Change Solvents: Select a solvent with a lower boiling point.[4]

  • Pre-purify: If impurities are the cause, consider a preliminary purification step (like passing through a short silica plug) before recrystallization.

G start Oily Droplets Form During Cooling reheat Reheat Solution Until Clear start->reheat Immediate Action add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent Decrease Saturation slow_cool Cool Solution Very Slowly add_solvent->slow_cool Promote Crystal Lattice Formation success Crystals Form Successfully slow_cool->success fail Problem Persists: Consider Different Solvent or Pre-Purification slow_cool->fail

Caption: Troubleshooting workflow for when a compound "oils out".

Problem: No crystals form, even after cooling in an ice bath.

Causality: This is a common issue that can arise from two primary causes: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[3][13]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[3]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[3]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[13] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[12]

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "bad" solvent dropwise until the solution becomes cloudy, then clarify with a drop of the "good" solvent and cool.

Problem: The final crystal yield is very low.

Causality: A low yield indicates that a significant amount of your product was lost during the process. Common culprits include: using too much solvent, not cooling the solution to a low enough temperature, or washing the collected crystals with a solvent that was not ice-cold, which redissolved the product.[3][12]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[3]

  • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure.

  • Use Ice-Cold Rinse: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your purified product.[3]

Troubleshooting Quick Reference
IssuePrimary Cause(s)Key Solutions
Oiling Out Solvent BP > Compound MP; Cooling too fast; High impurity level.Reheat, add more "good" solvent, cool slowly.[12]
No Crystals Form Too much solvent; Supersaturation.Scratch flask, add seed crystal, boil off excess solvent.[3][13]
Low Yield Too much solvent; Incomplete cooling; Product loss during wash.Use minimum hot solvent, cool thoroughly, wash with ice-cold solvent.[3][12]
Colored Crystals Presence of colored impurities.Add activated charcoal to the hot solution before filtration (if necessary).[2]
Dissolves in Cold Solvent Solvent is too effective ("too good").Switch to a less polar solvent or use a mixed-solvent system.[4]

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 2-amino-thiazole-5-carboxylic-acid derivative in an Erlenmeyer flask. Add a boiling chip and cover the solid with a small amount of the chosen solvent system. Heat the mixture to boiling with stirring.[2]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess.[2]

  • Hot Filtration (Optional): If insoluble impurities or decolorizing carbon are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent before analysis (e.g., melting point, NMR).

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (if needed) to Remove Insolubles dissolve->hot_filter cool 3. Cool Slowly to Form Crystals hot_filter->cool ice_bath 4. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Collect Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

Caption: A standard step-by-step recrystallization workflow.

References

Stability and proper storage conditions for Methyl 5-aminothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An important note on chemical nomenclature: The topic specifies "Methyl 5-aminothiazole-2-carboxylate." However, the vast majority of commercially available and published data refers to its isomer, "Methyl 2-aminothiazole-5-carboxylate" (CAS No. 6633-61-0). Given that the principles of stability for a substituted aminothiazole methyl ester are chemically similar, this guide will focus on the well-documented Methyl 2-aminothiazole-5-carboxylate and will refer to it as such. The recommendations provided are based on the known reactivity of the aminothiazole ring and the methyl ester functional group and should be broadly applicable. Researchers working with the 5-amino-2-carboxylate isomer (CAS No. 1363381-19-4) should treat this information as a strong guideline and validate it for their specific molecule.

Technical Support Center: Methyl 2-aminothiazole-5-carboxylate

Welcome to the technical support resource for Methyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and effective use of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Methyl 2-aminothiazole-5-carboxylate.

Q1: What are the ideal long-term storage conditions for this compound?

To maintain its integrity and purity over time, the compound should be stored at 2°C to 8°C [1][2][3]. It should be kept in a tightly sealed container to prevent moisture ingress and in a dark place to avoid photodegradation[2]. The storage area must be dry and well-ventilated[4][5].

Q2: How should I handle the compound upon receipt and for routine experimental use?

Upon receipt, visually inspect the container for any damage. The compound is typically a white to yellow or even greenish crystalline powder[1]. For routine use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound is an irritant and can be harmful if it comes into contact with skin or is inhaled[2][6]. All handling should be performed in a well-ventilated area or a chemical fume hood[5].

Q3: What are the visible signs of compound degradation?

A significant change in color, such as darkening from a light yellow to a dark brown, can indicate degradation or the presence of impurities. Another sign is a change in physical state, such as clumping or the appearance of a sticky or oily residue, which may suggest hydrolysis due to moisture absorption. If degradation is suspected, it is crucial to verify the compound's purity analytically before use.

Q4: Is Methyl 2-aminothiazole-5-carboxylate sensitive to light, air, or moisture?

Yes, like many complex organic molecules, it can be sensitive to these factors.

  • Moisture: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions and accelerated by the presence of water. This would convert the compound to 2-aminothiazole-5-carboxylic acid.

  • Light: Storing in a dark place or an amber vial is recommended to prevent potential photochemical reactions[2].

  • Air/Oxygen: While generally stable in air, prolonged exposure could lead to gradual oxidation, especially in the presence of contaminants. The amino group on the thiazole ring can be susceptible to oxidative degradation.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

The compound is soluble in solvents like ethanol and ether but generally insoluble in water[2]. For creating stock solutions for biological assays, dimethyl sulfoxide (DMSO) is commonly used.

  • Best Practice for Solutions: Prepare fresh solutions for each experiment. If storage is necessary, use anhydrous solvents, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Before use, thaw the vial and ensure the compound is fully redissolved.

Q6: What chemical conditions and materials must be avoided?

To prevent unintended reactions and degradation, avoid contact with the following:

  • Strong Bases (e.g., NaOH, KOH, LiOH): These will rapidly hydrolyze the methyl ester to a carboxylate salt[5][7].

  • Strong Acids (e.g., HCl, H₂SO₄): While more stable under acidic than basic conditions, strong acids can also catalyze ester hydrolysis over time[5][7].

  • Strong Oxidizing Agents (e.g., nitrates, peroxides): These can react with the aminothiazole ring system[5][8].

  • Strong Reducing Agents: These may also be incompatible[5].

Part 2: Troubleshooting Guide

This section provides a logical approach to diagnosing issues that may arise during experimentation.

Problem: My experimental results are inconsistent or non-reproducible.

If you suspect the integrity of Methyl 2-aminothiazole-5-carboxylate is the cause, a systematic check is warranted.

A Inconsistent Experimental Results B Is the compound's integrity suspect? A->B C Check Storage Conditions (2-8°C, Dark, Dry) B->C Yes E Review Solution Prep (Fresh? Anhydrous solvent?) B->E D Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) C->D F Purity Confirmed >98%? D->F E->D G Compound is likely stable. Investigate other experimental variables. F->G Yes H Degradation Detected F->H No I Order fresh compound. Review and correct storage/handling protocols. H->I

Caption: Troubleshooting workflow for compound stability issues.

Problem: The solid material has darkened significantly since I first received it.

A color change is a strong indicator of chemical degradation. This is often due to slow oxidation or the formation of minor, highly colored impurities over time, especially with exposure to air, light, or elevated temperatures.

  • Action: Do not assume the compound is still pure. Perform a purity check using an appropriate analytical method (see Protocol 3.1) to quantify the level of the parent compound and identify any major degradants. It is safest to use a fresh, uncompromised batch of the material.

Problem: I see a new, more polar spot on my TLC plate or an unexpected peak in my LC-MS analysis.

This is a classic sign of ester hydrolysis. The hydrolysis product, 2-aminothiazole-5-carboxylic acid, is significantly more polar than the parent methyl ester.

  • Causality: The carboxylic acid will have a lower Rf value on a normal-phase TLC plate and an earlier retention time on a reverse-phase HPLC column (depending on the mobile phase pH). This is a common issue if non-anhydrous solvents were used for dissolution or if the solution was stored for an extended period at room temperature.

  • Confirmation: To confirm, you can intentionally hydrolyze a small sample of the starting material with a mild base (like aqueous LiOH) and run it alongside your sample as a reference standard on TLC or LC-MS.

Part 3: Protocols and Data

Table 1: Summary of Properties and Handling
ParameterSpecificationRationale & Source
CAS Number 6633-61-0The most commonly cited isomer.[1][3][4][6]
Appearance White to yellow to green crystalline powderProvides a baseline for visual inspection.[1]
Molecular Formula C₅H₆N₂O₂SDefines the elemental composition.[1][6]
Molecular Weight 158.18 g/mol Essential for calculating molar concentrations.[1][6]
Melting Point 182 - 194 °CA sharp melting point is an indicator of high purity.[1][3][4]
Storage Temperature 2 - 8 °C (Refrigerated)Minimizes the rate of thermal degradation and hydrolysis.[1][2][3][9]
Incompatible Materials Strong acids, strong bases, strong oxidizing/reducing agentsPrevents chemical decomposition and hazardous reactions.[5]
Recommended PPE Safety glasses, gloves, lab coatProtects against skin, eye, and respiratory irritation.[2][5]
Protocol 3.1: Routine Purity and Stability Assessment by HPLC

This protocol provides a general method to assess the purity of Methyl 2-aminothiazole-5-carboxylate.

Objective: To quantify the percentage of the active compound and detect the presence of degradation products, primarily the hydrolyzed carboxylic acid.

Methodology:

  • Standard Preparation: Accurately weigh ~1 mg of a trusted reference standard of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Perform serial dilutions to generate a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample to be tested using the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards to establish a calibration curve based on peak area versus concentration.

    • Inject the test sample.

    • Calculate the concentration of the parent compound in the sample using the calibration curve. The purity is expressed as a percentage of the expected concentration.

    • Examine the chromatogram for any additional peaks. A significant peak at an earlier retention time may correspond to the more polar hydrolysis product.

Self-Validation: The consistency of the retention time of the main peak with the reference standard validates its identity. The appearance of new peaks over time in samples stored under stress conditions (e.g., elevated temperature) compared to a control stored at -80°C validates the method's ability to detect degradation.

References

Validation & Comparative

A Comparative Guide to One-Pot vs. Two-Step Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic scaffold is present in a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Given their importance, the development of efficient, scalable, and sustainable methods for their synthesis is a paramount concern for researchers in both academic and industrial settings.

The most prevalent and historically significant method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction classically involves the condensation of an α-haloketone with a thiourea derivative. Over the years, this fundamental transformation has been adapted into two primary strategic approaches: a traditional two-step sequence and a more streamlined one-pot procedure. This guide provides an in-depth comparative analysis of these two methodologies, grounded in mechanistic principles and supported by experimental data, to inform the strategic choices of researchers and process chemists.

The Foundational Chemistry: Hantzsch Thiazole Synthesis

At its core, the Hantzsch synthesis is a cyclocondensation reaction.[6][7] The process begins with the nucleophilic attack of the sulfur atom from a thioamide (like thiourea) on the electrophilic carbon of an α-haloketone in an SN2 reaction.[5][9] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[5][9] The divergence between the one-pot and two-step methods lies not in this core mechanism, but in the strategic execution and handling of the α-haloketone intermediate.

The Traditional Path: A Two-Step, Sequential Synthesis

The classical Hantzsch synthesis is a two-step process where the α-haloketone intermediate is synthesized, isolated, and purified before its reaction with thiourea.

Step 1: α-Halogenation of the Ketone The first step involves the selective halogenation of a ketone at the α-position. This is typically achieved using reagents like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[1] The resulting α-haloketone is then isolated through standard workup and purification procedures (e.g., extraction, chromatography).

Step 2: Cyclocondensation The purified α-haloketone is then reacted with thiourea or a substituted thiourea in a suitable solvent, often an alcohol, to form the 2-aminothiazole product.[5]

Logical Workflow: Two-Step Synthesis

Two_Step_Synthesis cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Cyclocondensation Ketone Ketone Reaction1 Reaction Ketone->Reaction1 HalogenatingAgent Halogenating Agent (e.g., NBS, CuBr₂) HalogenatingAgent->Reaction1 Workup1 Workup & Purification Reaction1->Workup1 AlphaHaloKetone Isolated α-Haloketone (Intermediate) Workup1->AlphaHaloKetone Reaction2 Reaction AlphaHaloKetone->Reaction2 Transfer of isolated intermediate Thiourea Thiourea Thiourea->Reaction2 Workup2 Workup & Purification Reaction2->Workup2 FinalProduct 2-Aminothiazole (Final Product) Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of 2-aminothiazoles.

Experimental Protocol: Two-Step Synthesis of 4-phenylthiazol-2-amine[5]

Step 1: Synthesis of 2-bromoacetophenone

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (5.0 mmol) in 20 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add bromine (5.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC until the acetophenone is consumed.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromoacetophenone. This intermediate is often used directly in the next step due to its lachrymatory nature.

Step 2: Synthesis of 4-phenylthiazol-2-amine

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 15 mL of methanol and a stir bar.

  • Heat the mixture with stirring at reflux (approx. 65-70°C) for 30-45 minutes.

  • Cool the reaction to room temperature and pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt.

  • Stir the mixture for 15 minutes, during which the product precipitates.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and air dry to obtain 4-phenylthiazol-2-amine.

Analysis of the Two-Step Approach
  • Expertise & Experience: The primary advantage of this method is control. By isolating the α-haloketone, the chemist can confirm its identity and purity before proceeding, which can be crucial for complex substrates where side reactions during halogenation are possible. This deliberate, stepwise approach minimizes ambiguity in the final cyclization step.

  • Trustworthiness: The protocol is robust and well-documented. However, its major drawback lies in the handling of the α-haloketone intermediate. These compounds are often potent lachrymators and skin irritants, posing significant safety risks.[10] Furthermore, the additional workup and purification steps increase solvent consumption and generate more chemical waste, running counter to the principles of green chemistry.

The Modern Path: A One-Pot, Concurrent Synthesis

To address the shortcomings of the classical method, one-pot procedures have been developed. This strategy improves efficiency by generating the α-haloketone in situ, which then immediately reacts with thiourea in the same reaction vessel without isolation.[11][12][13]

This approach involves mixing the starting ketone, a halogen source, and thiourea together, often with a catalyst or specific solvent system that facilitates both reaction stages.[1][10]

Logical Workflow: One-Pot Synthesis

One_Pot_Synthesis cluster_main One-Pot Reaction Vessel Ketone Ketone Reaction Concurrent α-Halogenation & Cyclocondensation Ketone->Reaction HalogenatingAgent Halogenating Agent (e.g., CuBr₂, NBS) HalogenatingAgent->Reaction Thiourea Thiourea Thiourea->Reaction Workup Single Workup & Purification Reaction->Workup FinalProduct 2-Aminothiazole (Final Product) Workup->FinalProduct

Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles[1]
  • To a solution of the aromatic ketone (1.0 mmol) in ethyl acetate (15 mL) in a 50 mL round-bottom flask, add CuBr₂ (2.0 mmol).

  • Reflux the reaction mixture for 3-6 hours until the starting ketone has been consumed (monitored by TLC). This first phase generates the α-bromo ketone in situ.

  • To the same flask, add thiourea (2.0 mmol) and potassium carbonate (2.0 mmol) as a base.

  • Continue heating at reflux for another 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final 2-aminothiazole product.

Analysis of the One-Pot Approach
  • Expertise & Experience: The elegance of the one-pot synthesis lies in its process economy. It circumvents the need to handle hazardous intermediates and significantly reduces overall reaction time and resource consumption.[10][11] The causality for its efficiency is clear: eliminating an entire cycle of workup, purification, and setup saves hours of labor and dramatically cuts down on solvent and material usage.[14][15] This makes it highly attractive for library synthesis and large-scale production.

  • Trustworthiness: While highly efficient, this method's success is contingent on careful optimization. The reaction conditions must be compatible with both the halogenation and cyclization steps. The choice of halogenating agent is critical; for instance, CuBr₂ is an efficient and inexpensive reagent for the in situ α-bromination of aromatic ketones.[1] The potential for side reactions may be higher if the conditions are not finely tuned, which could complicate purification.

Head-to-Head Comparison: Performance and Practicality

MetricTwo-Step SynthesisOne-Pot SynthesisRationale & Causality
Overall Time Longer (8-16 hours typical)Shorter (5-10 hours typical)One-pot methods eliminate the time-consuming intermediate isolation and purification steps.[10][11]
Typical Yields 70-90% (for cyclization step)68-96% (overall)One-pot yields are often comparable or higher because they avoid material loss during intermediate purification.[1][10]
Process Steps 2 reaction steps, 2 workups1 reaction step, 1 workupFewer manipulations reduce opportunities for human error and material loss.
Safety Lower (involves handling of lachrymatory/toxic α-haloketones)Higher (avoids isolation and direct handling of hazardous intermediates)In situ generation contains the hazardous intermediate within the reaction vessel.[10]
Solvent Usage HigherLowerEliminating an entire workup/purification cycle significantly reduces solvent consumption.[14][15]
Atom Economy LowerHigherFewer reagents are used for purification and fewer byproducts are generated overall, aligning better with green chemistry principles.[16][17]
Control High (each step is controlled and verified independently)Moderate (conditions are a compromise to suit both reaction stages)The isolation of the intermediate in the two-step process allows for definitive characterization before proceeding.

Conclusion and Strategic Recommendations

Both one-pot and two-step syntheses are valuable tools for accessing the critical 2-aminothiazole scaffold. The choice between them is a strategic decision dictated by the specific goals of the project.

  • The two-step synthesis remains the method of choice when absolute control is required. For novel or particularly sensitive substrates where the halogenation step is unpredictable, isolating and confirming the intermediate provides a layer of certainty that can prevent the failure of the subsequent, often more valuable, cyclization step.

  • The one-pot synthesis represents a significant evolution, aligning with the modern demands of efficiency, safety, and sustainability.[14][15] For known substrates and in the context of high-throughput screening, library generation, or process scale-up, its advantages are overwhelming. It minimizes waste, reduces exposure to hazardous materials, and lowers operational costs by saving time and resources.[10][11]

Future advancements continue to refine these approaches, with the development of novel catalytic systems (e.g., nanoparticles, ionic liquids) and the application of enabling technologies like microwave irradiation and flow chemistry, further pushing the boundaries of efficiency and green chemistry in the synthesis of these vital pharmaceutical building blocks.[8][16][18][19][20]

References

A Comparative Guide to the Structural Validation of Methyl 5-aminothiazole-2-carboxylate: Anchoring Analysis with ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the structural integrity of molecular intermediates is paramount. Methyl 5-aminothiazole-2-carboxylate, a key building block in the synthesis of potent therapeutics like the tyrosine kinase inhibitor Dasatinib, demands rigorous structural verification to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methods for its validation, centering on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but the "why" behind the experimental choices, offering a holistic validation strategy for researchers and drug development professionals.

The Central Role of ¹H NMR in Structural Elucidation

Proton NMR (¹H NMR) stands as the cornerstone technique for the structural validation of most organic molecules, including this compound. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about the number of distinct protons, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

For this compound (C₅H₆N₂O₂S), the expected ¹H NMR spectrum is elegantly simple, yet highly informative. We anticipate three distinct signals:

  • The Thiazole Proton (H-4): The lone proton on the heterocyclic ring is expected to appear as a sharp singlet. Its chemical environment is influenced by the aromatic character of the thiazole ring and the electron-withdrawing nature of the adjacent ester group, leading to a downfield chemical shift.

  • The Amine Protons (-NH₂): The two protons of the primary amine group at the C-2 position will typically appear as a broad singlet. The chemical shift of this peak can be variable and is highly dependent on the solvent, concentration, and temperature. A key confirmatory experiment is a D₂O shake, where these labile protons exchange with deuterium, causing the signal to disappear from the spectrum.

  • The Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group in the ester functionality will present as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to an oxygen atom within a carboxylate.

The relative integration of these signals should correspond to a 1:2:3 ratio, confirming the relative count of each type of proton and completing the structural puzzle.

Caption: Molecular structure of this compound with key proton groups highlighted.

A Multi-faceted Approach: Comparative Analytical Techniques

While ¹H NMR provides the foundational evidence, a robust validation protocol integrates data from multiple orthogonal techniques. This approach ensures that every aspect of the molecular structure is confirmed, leaving no room for ambiguity.

Complementing ¹H NMR, ¹³C NMR spectroscopy probes the carbon framework of the molecule. It provides information on the number of non-equivalent carbon atoms and their chemical environments. For this molecule, we expect to see five distinct signals corresponding to:

  • The ester carbonyl carbon (-C =O).

  • The three unique carbons of the thiazole ring (C -2, C -4, and C -5).

  • The methyl ester carbon (-OC H₃).

The chemical shifts of these carbons provide confirmatory evidence for the functional groups and the heterocyclic core.

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₅H₆N₂O₂S), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to a mass of 158.0150, confirming the elemental composition.[3] The fragmentation pattern observed in the mass spectrum can also offer additional structural clues.

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4] The FTIR spectrum of this compound is expected to show distinct absorption bands for:

  • N-H stretching: (approx. 3300-3400 cm⁻¹) from the amine group.

  • C=O stretching: (approx. 1700-1725 cm⁻¹) from the ester carbonyl.

  • C=N and C=C stretching: (approx. 1500-1650 cm⁻¹) characteristic of the thiazole ring.

  • C-O stretching: (approx. 1200-1300 cm⁻¹) from the ester linkage.

The presence of these specific bands provides strong, corroborating evidence for the proposed structure.

Integrated Validation Workflow

A scientifically sound validation process follows a logical progression, where each technique builds upon the information provided by the last. This ensures a comprehensive and self-validating system.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of This compound FTIR FTIR (Functional Groups) Synthesis->FTIR NMR_H1 ¹H NMR (Proton Environment & Ratio) MS Mass Spectrometry (Molecular Weight & Formula) NMR_H1->MS FTIR->NMR_H1 NMR_C13 ¹³C NMR (Carbon Skeleton) MS->NMR_C13 Confirmed Structure Validated NMR_C13->Confirmed

References

A Tale of Two Scaffolds: Unpacking the Biological Activities of Aminothiazole and Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to explore the vast potential of heterocyclic scaffolds. Among these, the 2-aminothiazole and 2-aminooxazole cores have emerged as privileged structures, serving as the foundation for a multitude of biologically active compounds. While structurally similar, the subtle substitution of a sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can significantly influence the physicochemical properties and biological activities of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological performance of aminothiazole and aminooxazole derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

At a Glance: Key Distinctions and Overlapping Activities

While both aminothiazole and aminooxazole derivatives boast a broad spectrum of biological activities, key differences in their physicochemical properties often dictate their suitability for specific therapeutic applications. The isosteric replacement of sulfur with oxygen generally leads to a decrease in lipophilicity and an increase in aqueous solubility for aminooxazole derivatives, which can have profound implications for their pharmacokinetic profiles.[1][2]

Biological ActivityAminothiazole DerivativesAminooxazole DerivativesKey Considerations
Anticancer Extensively studied with numerous potent compounds identified against a wide range of cancer cell lines.[3][4]Demonstrated potent anticancer activity, with some derivatives showing comparable or superior efficacy to their thiazole counterparts.[5]Aminooxazoles may offer improved solubility and potentially different metabolic stability profiles.
Antimicrobial Broad-spectrum activity against bacteria and fungi.[6]Potent activity, particularly against mycobacteria, with some derivatives showing broad-spectrum potential.[1][2]The increased hydrophilicity of aminooxazoles can be advantageous for targeting certain pathogens.
Anti-inflammatory Well-documented anti-inflammatory properties.Investigated for anti-inflammatory effects, though less extensively than aminothiazoles.Further comparative studies are needed to delineate the relative potency and mechanisms of action.

Deep Dive: A Comparative Analysis of Biological Activities

Anticancer Activity: A Battle of Potency

Both aminothiazole and aminooxazole scaffolds have yielded potent anticancer agents. The aminothiazole core is a component of the FDA-approved kinase inhibitor dasatinib, highlighting its clinical significance in oncology.[4][5]

Aminothiazole Derivatives: A wealth of research has demonstrated the potent cytotoxic effects of aminothiazole derivatives against a wide array of human cancer cell lines, including leukemia, lung, breast, and colon cancer.[4] Their mechanisms of action are diverse and often involve the inhibition of key protein kinases that are dysregulated in cancer, leading to the induction of apoptosis and cell cycle arrest.[3][7]

Aminooxazole Derivatives: As bioisosteres of aminothiazoles, aminooxazoles have been investigated as a strategy to modulate the pharmacological properties of known anticancer agents. In a comparative study of dasatinib derivatives, the 2-aminooxazole analogues demonstrated potent antiproliferative activity against chronic myeloid leukemia (CML) K562 cells, with some compounds exhibiting nanomolar inhibitory activity similar to dasatinib itself.[5] This suggests that the oxazole core is well-tolerated and can effectively mimic the thiazole ring in interacting with the target protein.

Supporting Experimental Data: In Vitro Cytotoxicity (IC50) of Selected Derivatives

CompoundScaffoldCancer Cell LineIC50 ValueReference
DasatinibAminothiazoleK562 (CML)<1 nM[5]
Imatinib-K562 (CML)250-500 nM[5]
Compound 8b AminooxazoleK562 (CML)1.3 nM[5]
Compound 8c AminooxazoleK562 (CML)1.8 nM[5]
Compound 9b AminothiazoleK562 (CML)1.9 nM[5]

This data highlights the comparable high potency of both aminothiazole and aminooxazole-based dasatinib derivatives against CML cells.

Antimicrobial Activity: A Tale of Two Spectrums

The fight against infectious diseases has also benefited from the development of aminothiazole and aminooxazole-based agents.

Aminothiazole Derivatives: This class of compounds has a long history of antimicrobial research, with derivatives showing activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6]

Aminooxazole Derivatives: Direct comparative studies have shown that aminooxazole derivatives can not only retain but sometimes improve upon the antimicrobial activity of their thiazole counterparts, particularly against mycobacteria.[1][2] One study found that N-oxazolylcarboxamides exhibited high activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2]

Supporting Experimental Data: Minimum Inhibitory Concentration (MIC) of Isosteric Pairs

Compound PairScaffoldM. tuberculosis H37Ra MIC (µg/mL)Reference
Thiazole DerivativeAminothiazole6.25[1]
Oxazole DerivativeAminooxazole3.13[1]

This data illustrates a case where the aminooxazole derivative demonstrated superior antimycobacterial activity compared to its direct aminothiazole analogue.

A significant advantage of the aminooxazole scaffold in the context of antimicrobial drug discovery is its improved physicochemical properties. The isosteric replacement of sulfur with oxygen leads to a notable decrease in lipophilicity, which in turn can enhance aqueous solubility.[1][2][8] This is a critical consideration, as poor solubility can be a major hurdle in the development of new drugs.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the anticancer and antimicrobial activities of these compounds.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Grow human cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiazole or aminooxazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation_48_72h Incubate 48-72 hours add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_2_4h Incubate 2-4 hours add_mtt->incubation_2_4h add_dmso Add DMSO to Solubilize Formazan incubation_2_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the aminothiazole or aminooxazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_analysis Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Test Compounds serial_dilution->inoculate_plate incubation_18_24h Incubate 18-24 hours inoculate_plate->incubation_18_24h determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation_18_24h->determine_mic

Caption: General workflow for the broth microdilution method.

Conclusion: Choosing the Right Scaffold for the Job

The choice between an aminothiazole and an aminooxazole scaffold is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program. Aminothiazoles represent a well-trodden path with a high probability of yielding biologically active compounds. The vast body of existing research provides a solid foundation for structure-activity relationship (SAR) studies and further optimization.

Conversely, the aminooxazole scaffold offers an exciting avenue for innovation. The isosteric replacement of sulfur with oxygen can lead to derivatives with improved physicochemical properties, such as enhanced solubility, which may translate to a more favorable pharmacokinetic profile.[1][2][8] The existing comparative studies suggest that this modification can be made without compromising, and in some cases even enhancing, the desired biological activity.

Ultimately, the decision of which scaffold to pursue will depend on a careful consideration of the target, the desired biological activity, and the physicochemical properties required for a successful drug candidate. This guide has provided a framework for understanding the key differences and similarities between these two important heterocyclic systems, empowering researchers to make more informed and strategic decisions in their quest for novel therapeutics.

References

A Researcher's Guide to the Structural Confirmation of 2-Aminothiazole Schiff Bases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of drug discovery and materials science, 2-aminothiazole Schiff bases have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise structural elucidation of these compounds is paramount, as subtle changes in their three-dimensional architecture can profoundly influence their therapeutic efficacy and material properties. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural confirmation of 2-aminothiazole Schiff bases, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structural Confirmation

The synthesis of 2-aminothiazole Schiff bases, typically achieved through the condensation of a 2-aminothiazole derivative with an appropriate aldehyde or ketone, can yield a variety of isomers and tautomers.[4][5] Therefore, relying on a single analytical method is often insufficient for unequivocal structural assignment. A multi-faceted approach, integrating both spectroscopic and crystallographic data, provides the most robust and reliable characterization.

A Comparative Overview of Key Analytical Techniques

The structural confirmation of 2-aminothiazole Schiff bases hinges on a suite of powerful analytical techniques. Each method provides unique and complementary information, and their judicious application is crucial for a comprehensive understanding of the molecule's identity and conformation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing.[6][7]Provides unambiguous structural determination.Requires a high-quality single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.[1][4][8][9][10]Excellent for determining the carbon-hydrogen framework and identifying isomers.Can be complex to interpret for large molecules; may not distinguish between certain tautomers without advanced experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups, such as the azomethine (C=N) and amine (N-H) groups.[11][12][13][14][15]Rapid, non-destructive, and provides characteristic fingerprints for functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the molecular formula.[1][9][16][17]Highly sensitive and provides accurate molecular weight determination.Does not provide information on the 3D structure or connectivity of atoms.
UV-Visible (UV-Vis) Spectroscopy Information about electronic transitions, particularly those involving the azomethine chromophore.[18][19][20][21]Useful for studying conjugation and electronic properties.Broad absorption bands can make detailed structural interpretation difficult.

Deep Dive into Core Methodologies

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For absolute structural confirmation, single-crystal X-ray diffraction is unparalleled.[6][7] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. The resulting crystal structure offers irrefutable evidence of the molecule's connectivity and stereochemistry.

Causality in Experimental Choice: The decision to pursue SC-XRD is driven by the need for an unambiguous structural proof, especially when dealing with novel compounds or when subtle stereochemical details are critical for biological activity.

Experimental Protocol: Single-Crystal Growth for X-ray Diffraction

  • Purification: Ensure the synthesized Schiff base is of the highest purity, as impurities can inhibit crystal growth. Recrystallization or column chromatography are common purification methods.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. The ideal solvent will allow for slow evaporation or cooling, promoting the formation of well-ordered crystals.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" (in which the compound is poorly soluble) layered on top. Crystals will form at the interface.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray analysis.

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[1][4][8][9][10] For 2-aminothiazole Schiff bases, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of the azomethine proton (-N=CH-) is a key diagnostic signal.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shift of the azomethine carbon is also highly informative.

Expertise in Interpretation: The absence of a primary amine proton signal and the appearance of a new signal corresponding to the azomethine proton in the ¹H NMR spectrum are strong indicators of Schiff base formation.[8]

Data Presentation: Characteristic NMR and IR Data for a Representative 2-Aminothiazole Schiff Base

Technique Functional Group Characteristic Signal/Band
¹H NMR Azomethine (CH=N)δ 8.0-9.0 ppm (singlet)
Aromatic protonsδ 6.5-8.5 ppm (multiplets)
Thiazole protonδ 6.0-7.5 ppm (singlet or doublet)
¹³C NMR Azomethine (C=N)δ 150-170 ppm
Thiazole carbonsδ 100-170 ppm
FTIR Azomethine (C=N) stretch1600-1650 cm⁻¹
N-H stretch (of starting amine)Disappearance of band around 3300-3500 cm⁻¹

Visualizing the Workflow: A Logic Diagram for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized 2-aminothiazole Schiff base.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_struct Detailed Structural Elucidation cluster_final_confirm Final Confirmation Synthesis Synthesize 2-Aminothiazole Schiff Base Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Confirm functional groups MS Mass Spectrometry Purification->MS Confirm molecular weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR MS->NMR SC_XRD Single-Crystal X-ray Diffraction NMR->SC_XRD If crystal obtained UV_Vis UV-Vis Spectroscopy NMR->UV_Vis Final_Structure Confirmed Structure NMR->Final_Structure If no crystal SC_XRD->Final_Structure Definitive Structure Elemental_Analysis Elemental Analysis UV_Vis->Elemental_Analysis Elemental_Analysis->Final_Structure Corroborate Formula

Caption: A logical workflow for the structural confirmation of 2-aminothiazole Schiff bases.

Complementary Techniques for a Holistic View

While SC-XRD and NMR form the cornerstone of structural confirmation, other techniques provide valuable corroborating evidence.

  • FTIR Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic imine (C=N) stretching band are key indicators of successful Schiff base formation.[22]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[3]

  • UV-Visible Spectroscopy: The electronic absorption spectra can provide insights into the electronic structure and conjugation within the molecule, with the π → π* and n → π* transitions of the azomethine group being of particular interest.[18]

Conclusion: An Integrated Approach is Key

The robust structural confirmation of 2-aminothiazole Schiff bases is not a one-size-fits-all process. It requires a thoughtful and integrated application of multiple analytical techniques. While single-crystal X-ray diffraction provides the ultimate proof of structure, a combination of NMR, FTIR, and mass spectrometry is essential for routine characterization and for compounds that do not readily form high-quality crystals. By understanding the strengths and limitations of each technique, researchers can confidently and accurately elucidate the structures of these important molecules, paving the way for their further development in medicine and materials science.

References

A Senior Application Scientist's Guide to Isosteric Replacement Strategies for the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole (2-AMT) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including third-generation cephalosporins and the kinase inhibitor dasatinib.[1][2] Its utility stems from its rigid structure and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] However, the very features that make it attractive also present significant challenges in drug development. The 2-AMT scaffold has been flagged as a potential Pan-Assay Interference Compound (PAINS) and a structural alert for toxicity.[1][4] The sulfur atom, in particular, is susceptible to metabolic S-oxidation, which can lead to the formation of reactive metabolites and unpredictable pharmacokinetic profiles.[1]

These liabilities necessitate the exploration of isosteric replacements—the substitution of the 2-AMT core with a chemically different but sterically and electronically similar group—to mitigate risks while preserving or enhancing biological activity. This guide provides an in-depth comparison of key isosteric replacement strategies for the 2-AMT scaffold, supported by experimental data and protocols, to aid researchers in making informed decisions during the lead optimization process.

The 2-Aminooxazole Isostere: Enhancing Physicochemical Properties

The most direct and widely adopted isosteric replacement for the 2-aminothiazole is the 2-aminooxazole (2-AMO), where the sulfur atom is replaced by an oxygen atom.[5] This seemingly subtle change induces profound effects on the molecule's physicochemical properties, directly addressing the primary drawbacks of the 2-AMT scaffold.

Causality Behind the Choice

The substitution of sulfur with the more electronegative oxygen atom significantly alters the electronic distribution within the heterocyclic ring. This leads to a more polar molecule, which is predicted to have lower lipophilicity and higher aqueous solubility. Furthermore, removing the sulfur atom eliminates the primary site of metabolic oxidation associated with the 2-AMT ring, potentially leading to improved metabolic stability and a cleaner safety profile.[1]

Comparative Experimental Data

A study comparing a series of N-oxazolyl- and N-thiazolylcarboxamides demonstrated the dramatic impact of this isosteric switch on physicochemical properties and biological activity.[1]

Table 1: Physicochemical Property Comparison of 2-AMT vs. 2-AMO Isosteres

Compound PairScaffoldLipophilicity (log k'w)Aqueous Solubility (log S)Fold Increase in Solubility (2-AMO vs. 2-AMT)
Pair 1
Compound 6a 2-Aminothiazole2.87-4.01 (Calculated)59x
Compound 6b 2-Aminooxazole1.89> -2.30 (Experimental)
Pair 2
Compound 15a 2-Aminothiazole3.86-5.09 (Calculated)59x
Compound 15b 2-Aminooxazole2.78-3.32 (Experimental)

Data synthesized from a comparative study on antimicrobial agents.[1]

The experimental data unequivocally show that the 2-aminooxazole derivatives possess significantly lower lipophilicity and markedly higher aqueous solubility—often by two orders of magnitude—compared to their direct thiazole counterparts.[1]

Impact on Biological Activity

Crucially, this isosteric replacement often maintains or even enhances biological activity. In the aforementioned antimicrobial study, the 2-aminooxazole derivatives showed high activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[1] Similarly, in a separate study on antitubercular agents, the activity was maintained in the 2-aminooxazole derivatives, confirming that the two scaffolds can be considered true bioisosteres.[5] This demonstrates that the improved physicochemical properties can be achieved without sacrificing potency.

G cluster_0 Isosteric Replacement Logic start Starting with 2-Aminothiazole Scaffold prob Identified Liabilities: - Poor Solubility - Metabolic Instability (S-Oxidation) - Potential PAINS Behavior start->prob Observe strat Strategy: Isosteric Replacement prob->strat Address isostere Select 2-Aminooxazole (S -> O replacement) strat->isostere Implement outcome Expected Outcomes: - Increased Polarity - Higher Solubility - Improved Metabolic Stability - Retained Bioactivity isostere->outcome Achieve

Caption: Decision workflow for selecting the 2-aminooxazole isostere.

Alternative Isosteric and Bioisosteric Strategies

While the 2-aminooxazole is a classical replacement, other strategies involving ring fusion or replacement with different heterocyclic systems can also be effective, depending on the specific goals of the drug design program.

2-Aminobenzothiazole: A Bioisostere for Enhanced Target Interactions

Fusing a benzene ring to the 2-aminothiazole core to create 2-aminobenzothiazole can serve as a bioisosteric replacement for scaffolds like aniline or even the parent 2-aminothiazole in certain contexts.[3]

  • Rationale: The extended aromatic system provides opportunities for additional π-π stacking or van der Waals interactions within the target's binding pocket. This can significantly enhance binding affinity.

  • Experimental Support: In one study on anticancer agents, replacing a 2-aminobenzothiazole moiety with a simple 2-aminothiazole resulted in a severe loss of antiproliferative activity.[3] This highlights that for some targets, the fused aromatic ring is crucial for potency, and the two scaffolds are not interchangeable.

Pyridine Analogs: Modulating Basicity and Vectorial Properties

The 1,3-thiazole ring is a classical isostere of pyridine.[2] Replacing the 2-aminothiazole with a functionalized pyridine or other nitrogen-containing heterocycle can be a valid strategy to fine-tune a compound's properties.

  • Rationale: Pyridine offers a different basicity (pKa) compared to 2-aminothiazole and presents its hydrogen bond acceptors in different spatial orientations. This can be exploited to escape undesirable interactions or form new, beneficial ones with the target protein.

  • Experimental Support: In the development of phosphodiesterase-5 (PDE5) inhibitors, pyridine-based isosteres of 2-aminothiazole compounds were synthesized.[6][7] These analogs achieved potent inhibition of the PDE5 enzyme while avoiding the significant hypotensive side effects associated with the reference drug, sildenafil, demonstrating a successful modulation of the overall pharmacological profile.[7][8]

G cluster_replacements Isosteric & Bioisosteric Replacements AMT 2-Aminothiazole (Core Scaffold) AMO 2-Aminooxazole (↑ Solubility, ↑ Stability) AMT->AMO Classic Isostere AMBT 2-Aminobenzothiazole (↑ π-Stacking, ↑ Affinity) AMT->AMBT Ring Fusion PYR Pyridine Analogs (Modulate pKa, New Vectors) AMT->PYR Heterocycle Isostere

Caption: Key isosteric replacements for the 2-aminothiazole scaffold.

Experimental Protocols

The trustworthiness of any comparative guide rests on reproducible experimental methodology. The following are generalized, standard protocols for the synthesis of 2-aminothiazole and its 2-aminooxazole isostere.

Protocol 1: Hantzsch Synthesis of 4-Phenyl-2-aminothiazole

This classical method remains one of the most efficient routes to 2-aminothiazole derivatives.[9][10]

Workflow Diagram

G reagents 2-Bromoacetophenone + Thiourea solvent Dissolve in Ethanol reagents->solvent reflux Reflux for 1-2h (Monitor by TLC) solvent->reflux evap Evaporate Solvent reflux->evap extract Extract with Ethyl Acetate & aq. Na2CO3 (pH 8-9) evap->extract dry Dry & Evaporate extract->dry product 4-Phenyl-2-aminothiazole dry->product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate α-haloketone (e.g., 2-bromoacetophenone) in absolute ethanol.

  • Addition of Thiourea: Add 1.0 to 1.2 equivalents of thiourea to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup: Allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any acid and remove unreacted starting materials. The pH of the aqueous layer should be basic (pH 8-9).[1]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 2-aminothiazole derivative.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of 4-Phenyl-2-aminooxazole

The synthesis of the 2-aminooxazole isostere can be achieved via a similar cyclocondensation reaction, using urea in place of thiourea.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromoacetophenone in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Urea: Add 1.5 to 2.0 equivalents of urea.

  • Cyclization: Heat the mixture to reflux and monitor by TLC. The reaction may require longer heating times or higher temperatures compared to the thiazole synthesis.

  • Workup and Isolation: Follow a similar aqueous workup and extraction procedure as described in Protocol 1 to isolate the crude 4-phenyl-2-aminooxazole.

  • Purification: Purify the final compound using standard techniques.

Conclusion and Future Outlook

The 2-aminothiazole scaffold, while a powerful tool in drug discovery, carries inherent liabilities related to its physicochemical properties and metabolic fate. Isosteric replacement offers a rational and effective strategy to circumvent these issues. The replacement of sulfur with oxygen to form the 2-aminooxazole scaffold stands out as a premier strategy, consistently delivering compounds with superior aqueous solubility and metabolic stability, often while maintaining biological activity.[1][5]

For drug development professionals, the choice of an isostere should be a data-driven decision. The initial lead compound's specific weaknesses—be it poor solubility, metabolic instability, or a need for altered target interactions—should guide the selection of the most appropriate replacement. By leveraging the comparative data and synthetic protocols outlined in this guide, researchers can more efficiently navigate the hit-to-lead and lead optimization phases, ultimately accelerating the development of safer and more effective therapeutics.

References

A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis: From Classic Protocols to Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The efficient synthesis of this heterocyclic motif is, therefore, a subject of continuous research and development. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of 2-aminothiazoles, moving beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices and the practical implications for researchers in drug discovery and process development.

The traditional and most well-known method for 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[3][4] While foundational, this method often requires harsh reaction conditions and the use of hazardous reagents. Consequently, a significant focus of modern synthetic chemistry has been the development of more efficient, environmentally benign, and versatile catalytic systems. This guide will explore and compare the efficacy of several classes of these modern catalysts, providing experimental data and detailed protocols to inform your selection of the optimal synthetic route.

The Mechanistic Cornerstone: The Hantzsch Thiazole Synthesis

The majority of catalytic methods for 2-aminothiazole synthesis are variations of the Hantzsch reaction pathway. Understanding this mechanism is crucial for appreciating the role of different catalysts. The generally accepted mechanism proceeds as follows:

  • Formation of α-haloketone: In many modern one-pot syntheses, an α-haloketone is generated in situ from a ketone using a halogen source.

  • Nucleophilic attack by thiourea: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone.

  • Intramolecular cyclization: The amino group of the thiourea intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate.

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic 2-aminothiazole ring.

Catalysts can influence one or more of these steps, for instance, by activating the carbonyl group, facilitating the initial halogenation, or promoting the final dehydration.

Hantzsch_Mechanism Ketone Ketone AlphaHaloKetone α-Haloketone Intermediate Ketone->AlphaHaloKetone Halogenation Thiourea Thiourea IntermediateC Thiourea Adduct Thiourea->IntermediateC HalogenSource Halogen Source (e.g., TCCA, I₂) HalogenSource->AlphaHaloKetone Catalyst Catalyst Catalyst->AlphaHaloKetone Activation CyclizedIntermediate Cyclized Intermediate Catalyst->CyclizedIntermediate Activation AlphaHaloKetone->IntermediateC Nucleophilic Attack IntermediateC->CyclizedIntermediate Intramolecular Condensation Product 2-Aminothiazole CyclizedIntermediate->Product Dehydration

Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.

Comparative Performance of Catalytic Systems

The choice of catalyst has a profound impact on the yield, reaction time, and environmental footprint of 2-aminothiazole synthesis. The following table summarizes the performance of a selection of modern catalysts, providing a clear comparison of their key metrics.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ [5][6]Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHigh (up to 90%)Magnetically separable and reusable, replaces toxic iodine with TCCA.[5][6]
Silica Supported Tungstosilisic Acid [7]3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90Reusable, efficient under both conventional heating and ultrasonic irradiation.[7]
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighGreen and biodegradable catalyst, mild reaction conditions.
Montmorillonite-K10 [1]Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C2 hoursGood to ExcellentCost-effective and natural clay catalyst.[1]
Acidic Ionic Liquid [8]Acetophenone, Thiourea, Ionic Liquid (as solvent and catalyst), Room Temperature1.25 - 3 hoursFair to Excellent (up to 91%)Acts as both solvent and catalyst, mild reaction conditions.[8]
Asparagine [2]Methylcarbonyls, Thiourea, Iodine, DMSO, 80°CNot SpecifiedExcellentGreen organocatalyst, easy product isolation.[2]
NaHSO₄-SiO₂ (Microwave) [9]Substituted acetophenones, Thiourea, Solvent-free10-15 minGoodRapid synthesis under microwave irradiation, solvent-free conditions.[9][10]
NiFe₂O₄ Nanoparticles [11]α-halo carbonyl compound, thiosemicarbazide, anhydrides, Ethanol:Water, 75°C60 min90%Reusable nanocatalyst, good yields in a green solvent system.[11]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, detailed step-by-step methodologies for three distinct and representative systems are presented below.

Protocol 1: Magnetically Recoverable Nanocatalyst

Synthesis of 2-Aminothiazoles using Ca/4-MePy-IL@ZY-Fe₃O₄ [5][6]

This protocol exemplifies the use of a sophisticated, reusable nanocatalyst that offers significant advantages in terms of catalyst recovery and green chemistry.

  • Reaction Setup: In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).

  • Intermediate Formation: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).

  • Thiourea Addition: Once the formation of the intermediate is complete, add thiourea (1.0 mmol) to the reaction mixture.

  • Cyclization: Continue stirring the reaction at 80°C and monitor its progress by TLC.

  • Catalyst Separation: Upon completion of the reaction, allow the solution to cool and separate the nanocatalyst using an external magnet.

  • Workup: Neutralize the resulting solution with a 10% sodium bicarbonate solution. The solid product that precipitates is collected by filtration, washed with water, and dried.

Protocol 2: Green Synthesis with a Natural Catalyst

Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract

This protocol highlights a green and sustainable approach, utilizing a readily available and biodegradable catalyst.

  • Reaction Setup: To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).

  • Catalyst Addition: Add aqueous neem leaf extract (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Monitoring and Isolation: Monitor the completion of the reaction by TLC. The solid product that forms is collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for column chromatography.

Protocol 3: Rapid Microwave-Assisted Synthesis

Solvent-Free Synthesis of 2-Aminothiazoles using NaHSO₄-SiO₂ under Microwave Irradiation [9]

This protocol demonstrates the power of microwave technology to dramatically reduce reaction times and eliminate the need for solvents.

  • Reactant Preparation: In a pestle and mortar, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄-SiO₂ catalyst.

  • Grinding: Grind the mixture thoroughly for 2-3 minutes.

  • Microwave Irradiation: Transfer the mixture to a 100 mL beaker and irradiate it in a microwave oven at 320 W for 10-15 minutes.

  • Monitoring and Completion: Check for the completion of the reaction using TLC.

  • Isolation: After the reaction is complete, the product can be isolated and purified, typically by recrystallization from ethanol.[9]

Benchmarking Catalyst Efficacy: A Generalized Workflow

For researchers aiming to systematically evaluate and compare the efficacy of different catalysts for 2-aminothiazole synthesis, a standardized workflow is essential.

Catalyst_Benchmarking cluster_0 Reaction Setup & Optimization cluster_1 Execution & Monitoring cluster_2 Analysis & Evaluation Reactants Select Substrates (Ketone, Thiourea) CatalystSelection Choose Catalyst Reactants->CatalystSelection SolventScreen Solvent Screening CatalystSelection->SolventScreen TempScreen Temperature Optimization SolventScreen->TempScreen CatalystLoading Catalyst Loading Optimization TempScreen->CatalystLoading Reaction Run Reaction CatalystLoading->Reaction Monitoring Monitor Progress (TLC, HPLC) Reaction->Monitoring Isolation Product Isolation & Purification Monitoring->Isolation Characterization Characterization (NMR, MS) Isolation->Characterization YieldCalc Calculate Yield Characterization->YieldCalc Comparison Compare with other catalysts YieldCalc->Comparison

Caption: A generalized workflow for benchmarking catalyst performance in 2-aminothiazole synthesis.

Conclusion and Future Outlook

The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. Modern catalytic methods offer remarkable improvements in terms of efficiency, reaction conditions, and environmental impact. The choice of catalyst is a critical decision that should be guided by the specific requirements of the synthesis, including substrate scope, desired scale, and green chemistry considerations.

Heterogeneous and reusable catalysts, such as the magnetically separable Ca/4-MePy-IL@ZY-Fe₃O₄ and silica-supported tungstosilisic acid, are particularly promising for large-scale and industrial applications due to their ease of separation and potential for recycling.[5][7] Green catalysts derived from natural sources, like neem leaf extract, represent a paradigm shift towards more sustainable chemical synthesis. Furthermore, the application of enabling technologies such as microwave irradiation can dramatically accelerate reaction rates and reduce energy consumption.[9][12]

As the demand for novel and structurally diverse 2-aminothiazole derivatives continues to grow in the pharmaceutical industry, the development of even more efficient, selective, and sustainable catalytic systems will remain a key area of research. The insights and protocols provided in this guide are intended to empower researchers to navigate the expanding landscape of catalytic options and select the most appropriate method for their synthetic challenges.

References

A Comparative Guide to the Antitumor Activity of Aliphatic vs. Aromatic Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This versatile scaffold is a key structural component in numerous clinically approved drugs, including anticancer agents like Dasatinib and Ixazomib.[3] Its significance in oncology stems from the ability of thiazole derivatives to interact with a wide range of biological targets implicated in cancer progression, such as protein kinases, tubulin, and enzymes involved in apoptosis.[3][4][5] The antitumor activity of thiazole-based compounds can be significantly influenced by the nature of the substituents on the thiazole ring. This guide provides a comparative analysis of the antitumor activity of thiazoles bearing aliphatic versus aromatic substituents, supported by experimental data to inform researchers and drug development professionals in the rational design of novel anticancer agents.

The Influence of Substituents on Antitumor Activity: A Tale of Two Chemistries

The electronic and steric properties of substituents on the thiazole ring play a pivotal role in determining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action.[4] This section delves into the distinct contributions of aliphatic and aromatic substitutions to the antitumor activity of thiazole derivatives.

Aromatic Substituted Thiazoles: Harnessing Pi-Pi Interactions and Target Specificity

Aromatic substituents, such as phenyl, naphthyl, and various heterocyclic rings, are frequently incorporated into thiazole-based anticancer agents. These groups can engage in crucial π-π stacking interactions with aromatic residues in the active sites of target proteins, often leading to enhanced binding affinity and potent inhibitory activity.

Many potent thiazole-based anticancer agents feature aromatic substitutions that are critical for their mechanism of action. For instance, a novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors.[6] Among these, compound 5b , featuring a 4-ethoxyphenyl group, demonstrated the most potent antiproliferative activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively.[6] Mechanistic studies revealed that this compound effectively inhibited tubulin polymerization, arrested the cell cycle at the G2/M phase, and induced apoptosis.[6]

Similarly, the introduction of a chlorine-containing aromatic derivative in a series of novel thiazole-based heterocycles resulted in the most potent antitumor activities against HepG-2, HCT-116, and MCF-7 cell lines.[7] This highlights the significant impact of specific aromatic substitutions on cytotoxic potency.

Aliphatic Substituted Thiazoles: Modulating Solubility and Exploring Novel Interactions

Aliphatic substituents, ranging from simple alkyl chains to more complex cyclic or functionalized groups, can significantly influence the physicochemical properties of thiazole derivatives, such as solubility and lipophilicity. These properties are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

While direct comparative studies focusing solely on aliphatic versus aromatic substitutions are limited, structure-activity relationship (SAR) studies of various thiazole series provide valuable insights. For example, in a study of N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas, compounds with aliphatic alkyl chains demonstrated notable antiproliferative activities against a panel of human cancer cell lines.[8]

The nature of the N-substituent on the thiazole ring, whether alkyl or allyl, has been shown to play a crucial role in modulating the biological efficacy of benzothiazolium salts, a related class of compounds.[9] While this study focused on antimicrobial and cytotoxic effects, it underscores the importance of the N-substituent in determining biological activity, a principle that extends to anticancer drug design.[9]

Comparative Analysis: Potency, Selectivity, and Therapeutic Potential

Substituent Type General Impact on Antitumor Activity Examples of Active Compounds Potential Advantages Potential Disadvantages
Aromatic Often associated with high potency through specific interactions with target proteins (e.g., π-π stacking). The nature and position of substituents on the aromatic ring are critical for activity.Thiazole-naphthalene derivatives (tubulin inhibitors),[6] Chlorine-containing thiazole derivatives.[7]High potency and target specificity.Can sometimes lead to poor solubility and ADME properties.
Aliphatic Can modulate physicochemical properties like solubility and lipophilicity, which are crucial for drug-likeness. The nature of the aliphatic group (e.g., chain length, branching) can influence activity.N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas.[8]Improved solubility and ADME properties. Can explore different binding pockets.May exhibit lower potency compared to highly specific aromatic analogs.

Key Insights from SAR Studies:

  • Aromatic Substitutions for High Potency: The presence of specific aromatic groups, often with electron-donating or withdrawing substituents at particular positions, is a recurring theme in the design of highly potent thiazole-based anticancer agents.[6][10]

  • Aliphatic Groups for Optimizing Drug-like Properties: Aliphatic substitutions can be strategically employed to fine-tune the pharmacokinetic profile of a lead compound, enhancing its potential for in vivo efficacy.

Experimental Protocols for Evaluating Antitumor Activity

A critical aspect of comparing the efficacy of different thiazole derivatives is the use of standardized and robust experimental protocols. The following outlines a typical workflow for assessing the in vitro antitumor activity of novel compounds.

Workflow for In Vitro Antitumor Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Assessment cluster_2 Mechanism of Action Studies synthesis Synthesis of Aliphatic & Aromatic Substituted Thiazole Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt_assay MTT Assay for Cell Viability (Determine IC50 values) characterization->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) cell_culture->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis Lead Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Lead Compounds western_blot Western Blot for Target Protein Expression apoptosis->western_blot cell_cycle->western_blot

Caption: A typical experimental workflow for the in vitro evaluation of novel thiazole derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanism of Action: Targeting Key Signaling Pathways

Many thiazole derivatives exert their antitumor effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Aromatic/Aliphatic Substituted Thiazole Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly privileged structure in the development of novel anticancer agents. The choice between aliphatic and aromatic substitutions offers distinct strategies for optimizing antitumor activity. Aromatic substituents are often key to achieving high potency through specific interactions with biological targets. In contrast, aliphatic groups provide a valuable means to modulate the physicochemical properties of lead compounds, thereby improving their drug-like characteristics.

Future research should focus on systematic studies that directly compare the effects of aliphatic and aromatic substitutions on the same thiazole core. This will provide a clearer understanding of the structure-activity relationships and enable a more rational design of next-generation thiazole-based therapeutics with enhanced efficacy and improved safety profiles.

References

The 2-Aminothiazole-5-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When functionalized with a carboxamide at the 5-position, it gives rise to the 2-aminothiazole-5-carboxamide series, a class of compounds that has demonstrated significant potential, most notably as potent inhibitors of protein kinases.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole-5-carboxamide derivatives, with a particular focus on their role as kinase inhibitors in the context of anticancer drug discovery.[3][7][8] We will dissect the influence of substituents at key positions, compare the efficacy of different analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The 2-Aminothiazole-5-Carboxamide Core: A Versatile Kinase Binding Motif

The 2-aminothiazole-5-carboxamide core serves as an excellent starting point for the design of kinase inhibitors. Its key structural features allow for interactions with the ATP-binding site of kinases. The 2-amino group can act as a hydrogen bond donor, while the thiazole nitrogen and the carboxamide carbonyl can act as hydrogen bond acceptors. This arrangement allows for multiple points of interaction within the hinge region of the kinase, a critical area for ATP binding. Furthermore, the scaffold presents several positions for substitution (the 2-amino group, the 4-position of the thiazole ring, and the amide nitrogen), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

A prime example of the successful application of this scaffold is Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][9] The discovery and optimization of Dasatinib provide a valuable case study for understanding the SAR of this compound class.[4][5]

Comparative SAR Analysis: Decoding the Impact of Substitutions

The biological activity of 2-aminothiazole-5-carboxamides is highly dependent on the nature and position of their substituents. Here, we compare the effects of modifications at three key positions.

The N-2 Position: A Gateway to Potency and Selectivity

The 2-amino group is a crucial anchor for kinase binding and a primary site for modification. Acylation or substitution of this amine with various moieties can dramatically influence inhibitory activity.

  • Acyl and Aryl Substituents: Early studies demonstrated that acylation of the 2-amino group could lead to potent kinase inhibitors. For instance, the introduction of substituted benzoyl groups at this position led to a significant improvement in the antitubercular activity of 2-aminothiazoles. In the context of kinase inhibition, linking a substituted pyrimidine to the 2-amino group was a key step in the development of Dasatinib, highlighting the importance of a hydrogen bond accepting heterocycle at this position.[4][5]

  • Impact on Kinase Selectivity: The nature of the substituent at the N-2 position can also dictate selectivity. For example, while a 2-(2-(4-methylpiperazin-1-yl)acetamido) group on the thiazole ring of a N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide showed high potency against human K562 leukemia cells, its activity against other cancer cell lines was significantly lower, suggesting a degree of selectivity.[9] This contrasts with Dasatinib, which exhibits broader pan-Src kinase inhibition.[4]

The C-5 Carboxamide: Interacting with the Ribose Pocket

The carboxamide group at the C-5 position is another critical element for kinase interaction. The amide nitrogen and the carbonyl oxygen can participate in hydrogen bonding, while the substituent on the amide nitrogen can occupy the ribose-binding pocket of the kinase.

  • Aryl Amides: The presence of a substituted aryl group on the carboxamide nitrogen is a common feature in many potent 2-aminothiazole-5-carboxamide kinase inhibitors. In Dasatinib, the N-(2-chloro-6-methylphenyl) group is crucial for its high potency.[4] The ortho-chloro and -methyl substituents force the phenyl ring to adopt a twisted conformation, which is optimal for fitting into a specific hydrophobic pocket of the kinase.

  • Alkyl Amides: Replacement of the aryl group with smaller alkyl amides, such as a cyclopropylamide, has also yielded potent inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), demonstrating that this position can be tailored to target different kinases.[10]

The C-4 Position: Fine-Tuning Physicochemical Properties

The C-4 position of the thiazole ring is more tolerant to substitution and can be modified to improve physicochemical properties such as solubility and metabolic stability, without drastically affecting potency.

  • Small Alkyl and Aryl Groups: In many active compounds, the C-4 position is unsubstituted or bears a small methyl group. However, studies on antitubercular 2-aminothiazoles have shown that a 2-pyridyl moiety at this position is critical for activity, indicating that for certain targets, this position can play a more direct role in binding.[11]

Quantitative Comparison of 2-Aminothiazole-5-Carboxamide Analogs

To illustrate the SAR principles discussed above, the following table summarizes the inhibitory activities of selected 2-aminothiazole-5-carboxamide derivatives against various targets.

CompoundN-2 SubstituentC-5 Carboxamide SubstituentTargetIC50
Dasatinib 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-ylN-(2-chloro-6-methylphenyl)pan-Src Kinases< 1 µM
Analog 6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)K562 cellscomparable to Dasatinib
Analog 6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)MCF-7 cells20.2 µM
Analog 6d 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)HT-29 cells21.6 µM
Cyclopropylamide 11d UnsubstitutedN-cyclopropylLcksub-micromolar
Compound 55 3-chlorobenzoylN-(4-(2-pyridinyl)thiazol-2-yl)M. tuberculosis0.024 µM (MIC)

Data compiled from multiple sources for comparative purposes.[9][10][11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis of a representative 2-aminothiazole-5-carboxamide and a standard kinase inhibition assay.

Synthesis of a Representative 2-Aminothiazole-5-Carboxamide

This protocol describes a general and efficient method for the synthesis of N-aryl-2-aminothiazole-5-carboxamides.[7][12]

Workflow Diagram:

G cluster_0 Step 1: Synthesis of β-ethoxyacrylamide cluster_1 Step 2: Thiazole Ring Formation A β-ethoxy acryloyl chloride C β-ethoxyacrylamide derivative A->C Pyridine, THF B Substituted Aniline B->C D β-ethoxyacrylamide derivative G 2-Aminothiazole-5-carboxamide D->G 1. Dioxane/Water 2. Heat E N-Bromosuccinimide (NBS) E->G F Thiourea F->G

A two-step synthesis of 2-aminothiazole-5-carboxamides.

Step-by-Step Methodology:

  • Synthesis of N-Aryl-3-ethoxyacrylamide:

    • To a solution of a substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-ethoxyacryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-ethoxyacrylamide.

  • Formation of the 2-Aminothiazole-5-carboxamide:

    • To a solution of the N-aryl-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water (4:1), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 1-2 hours.

    • Add thiourea (1.2 eq) to the reaction mixture and heat to 80-90 °C for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the final 2-aminothiazole-5-carboxamide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay.

Workflow Diagram:

G A Prepare serial dilutions of test compound B Add kinase and substrate to assay plate A->B C Add ATP to initiate kinase reaction B->C D Incubate at room temperature C->D E Add detection reagent to stop reaction and generate luminescent signal D->E F Measure luminescence E->F G Calculate IC50 F->G

Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well or 384-well plate, add the kinase enzyme and its specific substrate in an appropriate assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. The signal will be inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 2-aminothiazole-5-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N-2, C-5, and C-4 positions can be used to fine-tune the pharmacological profile of these compounds. The success of Dasatinib serves as a powerful testament to the potential of this chemical class.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the application of this scaffold to other therapeutic areas, such as infectious diseases and inflammatory disorders, remains an exciting avenue for exploration. The synthetic versatility and well-understood SAR of 2-aminothiazole-5-carboxamides ensure their continued relevance in the ongoing quest for novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-aminothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. Methyl 5-aminothiazole-2-carboxylate, a heterocyclic building block, presents a specific set of handling requirements that necessitate a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Understanding the Hazard: Why Specific PPE is Crucial

This compound and structurally similar compounds are known to pose several risks upon exposure. According to GHS classifications, this chemical is recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The primary routes of exposure in a laboratory setting are dermal contact, ocular contact, and inhalation of aerosolized particles. Therefore, our PPE strategy is designed to create a robust barrier against these specific hazards. This proactive approach to safety is a cornerstone of a compliant and ethical research environment, as mandated by OSHA's "general duty clause" which requires employers to provide a workplace "free from recognized hazards"[2].

Core PPE Recommendations: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision that should be re-evaluated for different experimental scales and conditions. The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves (double-gloved recommended), Lab Coat, Safety GogglesHigh risk of generating airborne particulates. Goggles provide a seal against dust, and double-gloving minimizes the risk of contamination during doffing.
Solution Preparation and Transfers Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsModerate risk of splashes. Safety glasses provide adequate protection against minor liquid splashes.
Running Reactions at Ambient Temperature Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsStandard laboratory practice for handling chemical solutions.
Running Reactions under Reflux or Pressure Nitrile Gloves, Lab Coat, Face Shield over Safety GogglesIncreased risk of significant splashes or vessel failure. A face shield offers broader protection for the entire face.
Large-Scale Operations (>5g) Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene), Chemical-Resistant Apron over Lab Coat, Face Shield over Safety GogglesHigher quantities increase the potential for exposure. Enhanced PPE provides a greater barrier.
Spill Cleanup Chemical-Resistant Gloves, Chemical-Resistant Apron over Lab Coat, Face Shield over Safety Goggles, Respiratory Protection (if significant dust is present)Direct and prolonged contact with the hazardous material requires maximum protection.
Experimental Protocols: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself. These protocols are designed to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

1. PPE Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, long-sleeved lab coat and fasten all buttons[3].

  • Eye and Face Protection: Don safety glasses with side shields or safety goggles. If a higher risk of splashing exists, add a face shield over the primary eye protection[4][5].

  • Gloves: Select nitrile gloves of the appropriate size and thickness. For handling the solid, consider double-gloving. The outer glove should extend over the cuff of the lab coat[6].

2. PPE Doffing Procedure (to minimize cross-contamination):

  • Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces. Avoid touching the front surface.

  • Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the inner pair of gloves following the same procedure as for single gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

3. Disposal Plan:

  • Gloves and other disposable PPE: Dispose of in a designated hazardous waste container immediately after use[7][8]. Do not reuse disposable gloves.

  • Contaminated Lab Coats: If significantly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Form Assess Physical Form: Solid or Liquid? Start->Assess_Form Assess_Scale Assess Scale of Work Assess_Form->Assess_Scale Solid Assess_Form->Assess_Scale Liquid Enhanced_Eye Upgrade to: Safety Goggles Assess_Form->Enhanced_Eye Solid (Dust Hazard) Respiratory_Protection Consider: NIOSH-approved Respirator Assess_Form->Respiratory_Protection High Dust Potential/ Spill Assess_Conditions Assess Experimental Conditions Assess_Scale->Assess_Conditions Enhanced_Body Add: - Chemical-Resistant Apron - Double Gloves Assess_Scale->Enhanced_Body > 5g Base_PPE Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Assess_Conditions->Base_PPE Full_Face Add: Face Shield Assess_Conditions->Full_Face Reflux/ Pressure

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

The protocols and recommendations outlined in this guide are foundational to the safe handling of this compound. It is incumbent upon every researcher to not only follow these procedures but also to understand the rationale behind them. This deeper comprehension fosters a proactive safety culture that extends beyond mere compliance. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, ultimately enabling the advancement of science without compromise.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-aminothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-aminothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.